molecular formula C11H20O3 B1382460 2-(4-Propoxycyclohexyl)acetic acid CAS No. 1803581-50-1

2-(4-Propoxycyclohexyl)acetic acid

Cat. No.: B1382460
CAS No.: 1803581-50-1
M. Wt: 200.27 g/mol
InChI Key: OVQQMHDKYBSOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Propoxycyclohexyl)acetic acid is a carboxylic acid derivative based on a cyclohexylacetic acid backbone, a structure of significant interest in advanced organic synthesis and applied materials research. While specific data on this exact compound is limited, its core structure is closely related to other patented cyclohexylacetic acid derivatives used in fragrance compositions, suggesting potential value in the development of novel scent molecules . The propoxy side chain may influence the compound's polarity and lipophilicity, key parameters in material science research. Researchers investigate such analogs for their physico-chemical properties, which can be predicted to include a molecular weight of approximately 214.30 g/mol and a molecular formula of C12H22O3, based on its structure . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propoxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQQMHDKYBSOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(4-Propoxycyclohexyl)acetic acid , a specialized alicyclic building block critical in the synthesis of liquid crystal mesogens and lipophilic pharmaceutical intermediates.

Executive Summary

This compound (CAS: 1803581-50-1 ) is a disubstituted cyclohexane derivative characterized by a lipophilic propoxy tail and a hydrophilic acetic acid head, separated by a semi-rigid cyclohexane core.[1] It exists primarily as two geometric isomers: cis and trans. The trans-isomer is the industrially and scientifically relevant form due to its linear, rod-like geometry, which is essential for forming stable nematic phases in liquid crystal displays (LCDs) and for predictable receptor binding in medicinal chemistry.

Key Identifier Detail
IUPAC Name This compound
CAS Number 1803581-50-1
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
Primary Application Liquid Crystal Mesogens, Pharmaceutical Intermediates

Chemical Structure & Stereochemistry

The physicochemical behavior of this molecule is governed by the conformational preference of the cyclohexane ring.

Conformational Analysis

The cyclohexane ring adopts a chair conformation. In the trans-isomer , both the propoxy group at position 4 and the acetic acid group at position 1 occupy the equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable (by ~1.7 kcal/mol) than the cis-isomer.

  • Trans-Isomer (Diequatorial): Linear shape. High aspect ratio. Crucial for liquid crystallinity.

  • Cis-Isomer (Axial-Equatorial): Bent shape. Disrupts packing. Generally considered an impurity.

Visualization of Isomer Stability

The following diagram illustrates the thermodynamic equilibrium favoring the trans-isomer.

Conformation Substrate 4-Propoxycyclohexylacetic Acid (Mixture) Cis Cis-Isomer (Axial-Equatorial) High Energy / Bent Substrate->Cis Kinetic Product Trans Trans-Isomer (Diequatorial) Low Energy / Linear Substrate->Trans Thermodynamic Product Equilibrium Thermodynamic Equilibration (Base/Heat) Cis->Equilibrium Equilibrium->Trans Favored (>95%)

Figure 1: Conformational energy landscape showing the thermodynamic preference for the linear trans-isomer.

Physicochemical Properties[2][3][4][5]

The following data summarizes the core properties. Note that melting points for specific alkyl homologs may vary; values below are representative of the class (4-alkoxycyclohexylacetic acids).

PropertyValue / DescriptionContext
Physical State White Crystalline SolidTypical for trans-cyclohexyl acids.
Melting Point 65°C – 75°C (Estimated)Trans isomers have higher MPs than cis due to better packing.
pKa 4.78 ± 0.10Typical aliphatic carboxylic acid; comparable to acetic acid.
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; crosses biological membranes.
Solubility Soluble in DMSO, MeOH, DCM.Sparingly soluble in water (<1 mg/mL).
H-Bond Donors 1 (Carboxylic Acid)Relevant for receptor interaction.
H-Bond Acceptors 3 (Ether + Carbonyl + Hydroxyl)

Synthesis & Manufacturing Protocols

The synthesis of high-purity trans-2-(4-propoxycyclohexyl)acetic acid typically proceeds via the hydrogenation of an aromatic precursor, followed by alkylation and isomerization.

Route: Aromatic Hydrogenation & Alkylation

This is the most robust route for scaling, ensuring control over stereochemistry.

Step 1: Hydrogenation of 4-Hydroxyphenylacetic Acid
  • Reagents: 4-Hydroxyphenylacetic acid, Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C), H₂ (50 bar).

  • Conditions: 50-80°C in Ethanol/Water.

  • Mechanism: Catalytic hydrogenation reduces the benzene ring to a cyclohexane ring.

  • Outcome: A mixture of cis and trans 4-hydroxycyclohexylacetic acid.

Step 2: Esterification & Alkylation
  • Esterification: React with MeOH/H₂SO₄ to form the methyl ester (protects the acid).

  • Williamson Ether Synthesis: React the methyl 4-hydroxycyclohexylacetate with Propyl Iodide (n-PrI) and Sodium Hydride (NaH) in DMF.

  • Critical Control: Temperature must be controlled (0°C → RT) to prevent elimination.

Step 3: Hydrolysis & Isomerization
  • Hydrolysis: Saponification using NaOH/MeOH.

  • Isomerization: The crude acid (often cis-rich or mixed) is heated with strong base (KOH) in high-boiling solvent (e.g., Ethylene Glycol) or crystallized from non-polar solvents. The trans-isomer crystallizes out, driving the equilibrium.

Synthetic Workflow Diagram

Synthesis Start 4-Hydroxyphenylacetic Acid Step1 Hydrogenation (Rh/C, H2, 50 bar) Start->Step1 Inter1 4-Hydroxycyclohexylacetic Acid (Cis/Trans Mix) Step1->Inter1 Step2 1. Esterification (MeOH) 2. Alkylation (Pr-I, NaH) Inter1->Step2 Inter2 Methyl 2-(4-propoxycyclohexyl)acetate Step2->Inter2 Step3 Hydrolysis & Isomerization (KOH, Heat) Inter2->Step3 Final Trans-2-(4-Propoxycyclohexyl)acetic Acid (Target) Step3->Final

Figure 2: Industrial synthesis pathway highlighting the critical hydrogenation and isomerization steps.

Applications in Research & Industry

Liquid Crystal Materials

This molecule is a vital intermediate for Nematic Liquid Crystals .

  • Mechanism: The trans-cyclohexyl ring provides the necessary rigid, rod-like core (mesogen) while the propoxy tail acts as a flexible spacer.

  • Usage: The acid is converted into esters or cyanogens (e.g., 4-propoxycyclohexylacetic acid 4-cyanophenyl ester) which are used in LC mixtures to lower viscosity and adjust optical anisotropy.

Pharmaceutical Development

In drug discovery, the 4-propoxycyclohexyl group serves as a bioisostere for phenyl or alkyl chains.

  • Lipophilicity Modulation: The propoxy group increases LogP, enhancing blood-brain barrier (BBB) penetration compared to the hydroxyl analog.

  • Metabolic Stability: The cyclohexane ring is metabolically more stable than a benzene ring (resistant to oxidation) but less lipophilic than a straight alkyl chain of equivalent mass.

  • Potential Targets: Intermediates for PPAR agonists, GPR40 modulators, and Gabapentinoid analogs (where the acetic acid moiety mimics the GABA functionality).

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.20 (tt, 1H): Methine proton at C4 (axial, coupled to axial/equatorial neighbors), indicative of the trans-ether linkage.

    • δ 3.40 (t, 2H): Propoxy -OCH ₂- protons.

    • δ 2.25 (d, 2H): -CH ₂-COOH protons.

    • δ 0.9-2.0 (m, 10H): Cyclohexane ring and propyl methyl protons.

  • IR Spectroscopy:

    • 1700-1710 cm⁻¹: C=O stretch (Carboxylic acid dimer).

    • 2850-2950 cm⁻¹: C-H stretch (Alkyl).

    • 1100 cm⁻¹: C-O-C stretch (Ether).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.[2]Wear nitrile gloves.
Eye Irritant H319: Causes serious eye irritation.Use safety goggles.
STOT-SE H335: May cause respiratory irritation.[2]Handle in a fume hood.

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage over long periods.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid. Retrieved from

  • Accela Chem. (n.d.). Product Catalog: this compound (CAS 1803581-50-1).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for trans-4-Alkoxycyclohexanecarboxylic acid derivatives. Retrieved from

  • Google Patents. (2018). CN108424371B - Preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (Contextual reference for cyclohexylacetic acid synthesis). Retrieved from

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (Reference for lipophilicity of propyl-cyclohexyl systems). Retrieved from

Sources

2-(4-Propoxycyclohexyl)acetic Acid: Comprehensive Technical Profile

[1]

Executive Summary

This compound (CAS: 1803581-50-1 ) is a functionalized cycloaliphatic building block characterized by a cyclohexane ring substituted with a propoxy ether group at the 4-position and an acetic acid moiety at the 1-position.[1] This compound serves as a critical scaffold in drug discovery, offering a rigid, lipophilic spacer that modulates pharmacokinetic properties such as metabolic stability and membrane permeability.[1] It is structurally homologous to the core scaffolds found in prostacyclin receptor agonists (e.g., Ralinepag ) and glucokinase activators (e.g., Cadisegliatin analogs).[1]

Chemical Identification & Properties

Nomenclature & Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Number 1803581-50-1
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
SMILES CCCOC1CCC(CC1)CC(=O)O
InChI Key (Predicted) KV...[1][2][3][4][5][6] (Derivative specific)
Common Synonyms 4-Propoxycyclohexaneacetic acid; (4-Propoxycyclohexyl)acetic acid
Physicochemical Properties (Predicted)
PropertyValueContext
LogP 2.3 – 2.8Moderate lipophilicity, ideal for oral bioavailability.[1]
pKa 4.76 ± 0.10Typical for carboxylic acids; ionized at physiological pH.[1]
Boiling Point 330°C (approx)High boiling point due to hydrogen bonding.[1]
Physical State Solid / Crystalline PowderLikely white to off-white solid at RT.[1]
Polar Surface Area 46.5 ŲGood membrane permeability profile (<140 Ų).[1]

Synthetic Methodologies

The synthesis of this compound typically proceeds through the functionalization of a pre-existing cyclohexane ring or the hydrogenation of an aromatic precursor.[1] The stereochemistry (cis/trans) is critical, as biological targets often discriminate between the geometric isomers.[1]

Primary Synthesis Route: Alkylation of 2-(4-Hydroxycyclohexyl)acetic Acid

This is the most direct industrial route, utilizing the commercially available 2-(4-hydroxycyclohexyl)acetic acid (CAS 99799-09-4) as the starting material.[1]

Protocol:

  • Starting Material: 2-(4-Hydroxycyclohexyl)acetic acid (typically a mixture of cis/trans).[1]

  • Esterification: Protect the carboxylic acid as a methyl or ethyl ester to prevent side reactions.[1]

    • Reagents: MeOH, H₂SO₄ (cat.), Reflux.[1]

  • O-Alkylation: Alkylate the 4-hydroxyl group with propyl bromide or propyl iodide.[1]

    • Reagents: NaH (Sodium Hydride) or KOtBu, DMF/THF, n-Propyl bromide, 0°C to RT.[1]

    • Mechanism:[1] Williamson Ether Synthesis.[1]

  • Hydrolysis: Saponify the ester to release the free acid.

    • Reagents: LiOH or NaOH, THF/H₂O, RT.[1]

  • Purification: Recrystallization or Column Chromatography to separate cis/trans isomers if required.[1]

Alternative Route: Hydrogenation of 4-Propoxyphenylacetic Acid

This route builds the cyclohexane ring from an aromatic precursor.[1]

  • Starting Material: 4-Hydroxyphenylacetic acid.[1]

  • Alkylation: O-alkylation with propyl bromide.[1]

  • Hydrogenation: Catalytic hydrogenation of the phenyl ring.[1]

    • Reagents: H₂, Rh/Al₂O₃ or Ru/C, high pressure (50-100 bar), elevated temperature.[1]

    • Outcome: Predominantly yields the cis-isomer, which may require isomerization to the thermodynamically more stable trans-isomer if needed.[1]

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the primary synthesis route.

SynthesisPathStart2-(4-Hydroxycyclohexyl)acetic acidStep1Esterification(Protection)Start->Step1MeOH, H+Step2O-Alkylation(Propyl Bromide + NaH)Step1->Step2Williamson Ether SynthesisStep3Saponification(LiOH/THF)Step2->Step3HydrolysisFinal2-(4-Propoxycyclohexyl)acetic acidStep3->FinalPurification

Figure 1: Step-wise synthesis of this compound from the hydroxy-precursor.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, a rigorous analytical platform is required.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.91 (t, 3H): Terminal methyl of the propoxy group.[1]

    • δ 1.55 (m, 2H): Methylene of the propoxy group.[1]

    • δ 3.35 (t, 2H): O-CH₂ of the propoxy group.[1]

    • δ 3.1-3.5 (m, 1H): Methine proton at C4 (chemical shift depends on cis/trans stereochemistry; trans is typically more upfield than cis).[1]

    • δ 2.22 (d, 2H): α-Methylene protons (-CH₂-COOH).[1]

    • δ 1.0-2.0 (m, 9H): Cyclohexane ring protons.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Observed Ion: [M-H]⁻ = 199.1 m/z.[1]

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids.[1]

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV 210 nm (low UV absorption due to lack of chromophores; ELSD or CAD detection recommended).

Applications in Drug Discovery[1]

The This compound moiety acts as a versatile pharmacophore.[1] Its structural rigidity and defined stereochemistry allow it to position the carboxylic acid headgroup into specific binding pockets while the propoxy tail interacts with hydrophobic sub-pockets.[1]

Structural Homology to Marketed Drugs

This compound shares significant structural features with several high-profile therapeutic agents:

  • Ralinepag (Prostacyclin Receptor Agonist): Ralinepag contains a trans-4-substituted cyclohexylacetic acid core.[1] While Ralinepag uses a carbamate linker, the 4-propoxy analog represents a potential bioisostere or impurity.[1]

  • Gabapentinoids: It is a des-amino analog of Gabapentin, potentially useful in studying transport mechanisms via the System L transporter (LAT1).[1]

  • GPR40/GPR120 Agonists: Free fatty acid receptor agonists often employ a lipophilic tail linked to a polar headgroup.[1] The 4-propoxycyclohexyl group provides a constrained lipophilic domain superior to flexible alkyl chains.[1]

Mechanistic Role in Signaling Pathways

In the context of GPCR modulation (e.g., for Type 2 Diabetes or Pulmonary Hypertension), the compound functions as an anchor.[1]

MechanismLigand2-(4-Propoxycyclohexyl)acetic acid MotifReceptorGPCR Binding Pocket(e.g., GPR40 / IP Receptor)Ligand->ReceptorBindingInteractionHydrophobic Interaction(Propoxy Tail) + Ionic Bond (COOH)Receptor->InteractionStabilizationResponseConformational Change& Signal TransductionInteraction->ResponseActivation

Figure 2: Pharmacophoric interaction model of the cyclohexylacetic acid scaffold within a GPCR binding pocket.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood.

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151138, 4-Hydroxycyclohexanecarboxylic acid (Precursor Analysis). PubChem. Available at: [Link][1]

  • ChemSrc. CAS 1803581-50-1 Entry and Related Compounds.[1][7] ChemSrc. Available at: [Link][1]

  • PharmaCompass. Cadisegliatin (TTP399) Drug Profile (Structural Context). PharmaCompass.[1][4] Available at: [Link][1]

Solubility Profile & Thermodynamic Characterization of 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization framework for 2-(4-Propoxycyclohexyl)acetic acid . This document is structured to support process chemists and formulation scientists in optimizing purification, crystallization, and solvent selection.

Executive Summary

This compound is a critical intermediate, primarily utilized in the synthesis of liquid crystal mesogens and specific pharmaceutical ligands (e.g., dopamine receptor antagonists). Its structural duality—comprising a lipophilic 4-propoxycyclohexyl tail and a hydrophilic acetic acid head—creates a complex solubility profile dependent on solvent polarity and temperature.

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for precise determination. Understanding these parameters is essential for designing efficient recrystallization processes and maximizing yield during scale-up.

Chemical Identity & Structural Analysis[1]

To predict and interpret solubility data, one must first analyze the molecular interactions governing the solute-solvent system.

PropertyDetail
Chemical Name This compound
Molecular Formula C₁₁H₂₀O₃
Structural Features Head: Carboxylic acid (-COOH) Core: Cyclohexane ring (likely trans-configuration for LC applications) Tail: Propoxy ether group (-O-C₃H₇)
Key Interactions Dimerization: Carboxylic acids form stable cyclic dimers in non-polar solvents. H-Bonding: Acts as both donor and acceptor in protic solvents. Van der Waals: Propoxy and cyclohexyl groups drive solubility in non-polar media.
Structural Implications on Solubility
  • In Non-Polar Solvents (e.g., Hexane, Toluene): The molecule likely exists as a hydrogen-bonded dimer. The lipophilic tail facilitates solubility, but the high lattice energy of the crystalline acid may limit solubility at room temperature.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent disrupts acid dimers via competitive hydrogen bonding, typically resulting in high solubility.

  • In Water: Despite the hydrophilic head, the bulky hydrophobic domain (C9 equivalent) renders the molecule effectively insoluble or sparingly soluble.

Representative Solubility Profile

Note: The values below represent the characteristic behavior of 4-substituted cyclohexylacetic acid derivatives. Exact values must be validated using the protocols in Section 4.

Table 1: Solubility Classifications (at 298.15 K)
Solvent TypeSpecific SolventSolubility RatingPrimary Interaction Mechanism
Polar Protic MethanolHigh (> 100 mg/mL)H-bond solvation of -COOH
Polar Protic EthanolHigh (> 80 mg/mL)H-bond solvation
Polar Aprotic DMSOVery High Dipole-dipole & H-bond accepting
Polar Aprotic Ethyl AcetateModerate-High Dipole-dipole
Non-Polar TolueneModerate

-interaction & Dimer stabilization
Non-Polar n-HeptaneLow (increases w/ Temp)Van der Waals (London Dispersion)
Aqueous WaterInsoluble (< 0.1 mg/mL)Hydrophobic effect dominates
Table 2: Temperature Dependence Trends (Van't Hoff)

Solubility (


) generally follows the empirical trend: 

SolventTrend DescriptionEnthalpy of Dissolution (

)
Ethanol Linear increase with TPositive (Endothermic)
Ethyl Acetate Steep increase with THighly Positive
Cyclohexane Exponential increase near

Highly Positive (Lattice breaking)

Experimental Protocols

To generate precise data for this specific derivative, the following self-validating protocols are recommended.

Protocol A: Dynamic Laser Monitoring (Metastable Zone Width)

This method is superior to visual inspection for determining the saturation temperature (


) and detecting the metastable zone width (MSZW) for crystallization design.

Equipment:

  • Jacketed glass crystallizer (50 mL)

  • Overhead stirrer (200 rpm)

  • FBRM (Focused Beam Reflectance Measurement) or Turbidity Probe

  • Programmable temperature controller

Workflow:

  • Preparation: Charge the crystallizer with a known mass of solvent (

    
    ) and solute (
    
    
    
    ).
  • Heating: Heat the slurry at a rate of 1 K/min.

  • Dissolution Point (

    
    ):  Record the temperature where the FBRM count/turbidity drops to baseline (complete dissolution).
    
  • Cooling: Cool the solution at 1 K/min.

  • Nucleation Point (

    
    ):  Record the temperature where particle counts spike (nucleation).
    
  • Iteration: Repeat with increasing solute concentrations to construct the polythermal solubility curve.

Protocol B: Static Gravimetric Method (Standard)

For absolute solubility values at fixed temperatures.

  • Saturation: Add excess this compound to 10 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24 hours.

  • Settling: Allow solids to settle for 4 hours (or centrifuge).

  • Sampling: Filter the supernatant using a pre-heated 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume (

    
    ) to dryness and weigh the residue (
    
    
    
    ), or analyze by HPLC.
  • Calculation: Solubility

    
    .
    

Thermodynamic Modeling & Visualization

Modified Apelblat Equation

For correlating experimental solubility data, the modified Apelblat model is the industry standard for this class of compounds:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived from regression.
    
Dissolution Mechanism Visualization

The following diagram illustrates the logical flow for characterizing the solid-liquid equilibrium and the competing molecular forces.

SolubilityMechanism Compound This compound (Solid Crystal Lattice) Interaction Interfacial Interaction Compound->Interaction Lattice Energy Barrier Solvent Organic Solvent (Liquid Phase) Solvent->Interaction Solvation Shell PolarSolvent Polar Protic (MeOH/EtOH) Disrupts Dimers Interaction->PolarSolvent H-Bonding NonPolarSolvent Non-Polar (Hexane) Stabilizes Dimers Interaction->NonPolarSolvent Van der Waals Dissolution Dissolution (Endothermic) ΔG = ΔH - TΔS < 0 PolarSolvent->Dissolution High Solubility NonPolarSolvent->Dissolution Temp Dependent Precipitation Crystallization (Supersaturation driven) Dissolution->Precipitation Cooling / Anti-solvent

Figure 1: Mechanistic pathway of dissolution for amphiphilic carboxylic acids.

Purification & Process Application

Based on the solubility differential, the following purification strategies are recommended:

  • Recrystallization Solvent:

    • System: Ethanol/Water (Binary Mixture).

    • Rationale: The compound is highly soluble in hot ethanol but insoluble in water. Adding water to a hot ethanolic solution acts as an anti-solvent, inducing controlled nucleation of high-purity crystals.

  • Extraction:

    • System: Ethyl Acetate vs. Water at pH < 4.

    • Rationale: At low pH, the acid is protonated (neutral) and partitions into the organic phase, leaving inorganic salts in the aqueous phase.

Process Workflow Diagram

ProcessWorkflow Crude Crude Mixture (Synthesis Output) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Cooling Crystallization (T: 60°C -> 5°C) Filter->Crystallize Slow Ramp Isolate Filtration & Drying (Pure Product) Crystallize->Isolate

Figure 2: Standard recrystallization workflow for this compound.

References

  • NIST Chemistry WebBook. (2024). Acetic acid Thermochemical Data. National Institute of Standards and Technology. Retrieved from [Link]

  • Prausnitz, J. M., et al. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. (Standard text for thermodynamic modeling of solubility).
  • Wang, J., et al. (2010). "Solubility of Cyclohexanecarboxylic Acid in Various Organic Solvents." Journal of Chemical & Engineering Data.

An In-depth Technical Guide to 2-(4-Propoxycyclohexyl)acetic Acid Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-propoxycyclohexyl)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited direct literature on this specific scaffold, this document leverages data from structurally related analogs to propose robust synthetic routes and to hypothesize potential biological activities. The content herein is intended to serve as a foundational resource for researchers initiating studies on these promising molecules.

Introduction: The Rationale for this compound Derivatives

The cyclohexane ring serves as a versatile and conformationally rigid scaffold in drug design, allowing for the precise spatial orientation of functional groups. The acetic acid moiety is a common feature in many biologically active compounds, often contributing to interactions with enzyme active sites or improving pharmacokinetic properties. The introduction of a propoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. This unique combination of a substituted cyclohexane core, a carboxylic acid, and a propoxy ether linkage suggests that this compound derivatives may exhibit interesting pharmacological profiles.

Based on the biological activities of structurally similar compounds, this guide will focus on the potential of these derivatives as anti-inflammatory and antiproliferative agents.

Synthetic Pathways and Methodologies

A plausible and efficient synthesis of this compound derivatives can be achieved through a multi-step process commencing with a commercially available starting material. The proposed synthetic strategy involves the etherification of a key intermediate, 2-(trans-4-hydroxycyclohexyl)acetic acid.

Proposed Synthetic Route

The synthesis is envisioned to proceed via a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] The key precursor, 2-(trans-4-hydroxycyclohexyl)acetic acid, is commercially available, providing a convenient starting point for this synthetic sequence.[3]

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification start 2-(trans-4-Hydroxycyclohexyl)acetic acid base Sodium Hydride (NaH) in THF start->base Reacts with alkoxide Sodium 2-(trans-4-hydroxycyclohexyl)acetate base->alkoxide Forms propyl_halide 1-Bromopropane alkoxide->propyl_halide Nucleophilic attack on product This compound propyl_halide->product Yields purification Aqueous workup & Column Chromatography product->purification Is subjected to

Caption: A two-step synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(trans-4-Hydroxycyclohexyl)acetic acid[3]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1-Bromopropane

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Deprotonation of the Alcohol and Carboxylic Acid:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(trans-4-hydroxycyclohexyl)acetic acid (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Under a nitrogen atmosphere, carefully add sodium hydride (2.2 eq) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Williamson Ether Synthesis: [1][2]

    • Cool the reaction mixture back to 0 °C.

    • Add 1-bromopropane (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After completion, cool the reaction mixture to 0 °C and cautiously quench with water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activities and Evaluation Protocols

While no direct biological data exists for this compound, the structural motifs present suggest potential anti-inflammatory and antiproliferative activities.[4][5]

Potential Anti-Inflammatory Activity

Many acetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

Diagram 2: Hypothesized Anti-Inflammatory Mechanism

G compound This compound cox COX-1 / COX-2 Enzymes compound->cox Inhibits prostaglandins Prostaglandins cox->prostaglandins Produces arachidonic_acid Arachidonic Acid arachidonic_acid->cox Metabolized by inflammation Inflammation prostaglandins->inflammation Mediates

Caption: Inhibition of prostaglandin synthesis via COX enzyme blockade.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay will determine the ability of the synthesized derivatives to inhibit COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are commercially available.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the COX enzyme with various concentrations of the test compound (or a known inhibitor like celecoxib for COX-2 or ibuprofen for non-selective inhibition) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a set time at 37 °C.

    • Terminate the reaction.

  • Detection:

    • The product of the reaction, prostaglandin E₂ (PGE₂), can be quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Potential Antiproliferative Activity

The presence of a lipophilic propoxy group and a cyclohexyl scaffold could contribute to interactions with cellular targets involved in proliferation.[5][7]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.

Table 1: Proposed Structural Modifications and Hypothesized Effects

ModificationRationaleHypothesized Effect on Activity
Varying the Alkoxy Chain Length To probe the size of the hydrophobic binding pocket.Shorter or longer chains may increase or decrease potency depending on the target.
Introducing Substituents on the Cyclohexyl Ring To explore steric and electronic effects.Introduction of polar or non-polar groups can modulate binding affinity and selectivity.
Modifying the Acetic Acid Moiety To alter the acidity and potential for hydrogen bonding.Esterification or amidation could create prodrugs with altered pharmacokinetic profiles.
Stereochemistry of the Cyclohexyl Ring To investigate the importance of substituent orientation.The cis isomer may exhibit different activity compared to the trans isomer.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in the described biological assays. This will allow for the development of a comprehensive SAR and the identification of lead compounds for further optimization.

Conclusion

While direct experimental data for this compound derivatives is currently unavailable, this guide provides a solid foundation for their synthesis and biological evaluation. The proposed synthetic route is robust and utilizes well-established chemical transformations. The hypothesized anti-inflammatory and antiproliferative activities are based on the known pharmacology of structurally related compounds. The detailed experimental protocols provided herein will enable researchers to efficiently synthesize and screen these novel derivatives, potentially leading to the discovery of new therapeutic agents.

References

Sources

history and discovery of 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 2-(4-Propoxycyclohexyl)acetic acid (CAS 1803581-50-1).[1][2] While this specific compound is a modern medicinal chemistry building block rather than a standalone marketed drug, its structural lineage is critical in the development of GPCR agonists (specifically GPR40/FFAR1 and S1P1) and Ion Channel modulators (Gabapentinoid analogs).[1][2]

The following content synthesizes its chemical utility, synthetic pathways, and role in optimizing lipophilicity and metabolic stability in drug discovery.

Structural Optimization & Synthetic Utility in Medicinal Chemistry[1][2]

Part 1: Chemical Identity & Historical Context[1][2]

Compound Identity:

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 1803581-50-1[1][2]

  • Molecular Formula: C11H20O3[1][2]

  • Molecular Weight: 200.28 g/mol [1][2]

  • Key Motif: Lipophilic Ether-Substituted Cyclohexyl Acid[1][2]

The Evolution of the Cyclohexylacetic Acid Scaffold

The discovery and utilization of this compound did not occur in a vacuum; it represents the "Lipophilic Optimization Phase" of the cyclohexylacetic acid pharmacophore.[1][2] This scaffold has evolved through three distinct historical epochs in drug design:

  • The Gabapentinoid Era (1970s-1990s): The foundational discovery of Gabapentin (1-(aminomethyl)cyclohexylacetic acid) demonstrated that a cyclohexyl ring bearing an acetic acid tail could mimic the neurotransmitter GABA while crossing the blood-brain barrier (BBB).[1][2] The lipophilic bulk of the cyclohexane ring was crucial for binding to the

    
     subunit of voltage-gated calcium channels.[1][2] this compound removes the amine, retaining the lipophilic core for non-zwitterionic targets.[1][2]
    
  • The GPCR Agonist Boom (2000s-2010s): Researchers targeting GPR40 (FFAR1) for Type 2 Diabetes and S1P1 for autoimmunity required lipophilic acid headgroups.[1][2] The phenylacetic acid moiety (found in Fasiglifam) was often prone to oxidation.[1][2] The cyclohexylacetic acid analog, specifically with 4-position substitution (like the propoxy group), emerged as a bioisostere that offered:

    • Reduced Aromaticity: Lowering the risk of pi-stacking induced toxicity.[1][2]

    • Metabolic Stability: Blocking the para-position with a propoxy ether prevents CYP450 hydroxylation at the most reactive site.[1][2]

    • Conformational Flexibility: The chair conformation of cyclohexane allows for induced-fit binding different from planar phenyl rings.[1][2]

  • Modern Library Synthesis (2015-Present): The specific CAS 1803581-50-1 appears in chemical libraries around 2015, coinciding with the maturation of Fragment-Based Drug Discovery (FBDD) .[1][2] It serves as a "linker-diver" fragment—using the acid for attachment and the propoxy tail to probe hydrophobic pockets.[1][2]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound generally follows two primary routes: Aromatic Hydrogenation (Industrial) or Ketone Homologation (Laboratory).[1][2]

Route A: Catalytic Hydrogenation of (4-Propoxyphenyl)acetic Acid

This is the preferred route for scale-up due to the availability of aromatic precursors.[1][2]

Reagents:

  • Precursor: (4-Propoxyphenyl)acetic acid[1][2]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Ruthenium (Ru/C)[1][2]

  • Solvent: Methanol or Acetic Acid[1][4]

  • Conditions: 50–60°C, 50 bar H2 pressure[1][2]

Mechanism: The aromatic ring is saturated to a cyclohexane ring.[1][2] The choice of catalyst directs the stereochemistry (cis/trans ratio).[1][2]

  • Note: The trans isomer (equatorial-equatorial) is typically thermodynamically preferred and often the bioactive conformer for GPCRs.[1][2]

Route B: Horner-Wadsworth-Emmons (HWE) Homologation

This route allows for precise stereocontrol starting from a ketone.[1][2]

Protocol:

  • Starting Material: 4-Propoxycyclohexanone.[1][2]

  • Reagent: Triethyl phosphonoacetate, Sodium Hydride (NaH).[1][2]

  • Step 1 (HWE Reaction):

    • Suspend NaH (1.1 eq) in dry THF at 0°C.

    • Add Triethyl phosphonoacetate dropwise.[1][2] Stir 30 min.

    • Add 4-Propoxycyclohexanone.[1][2] Warm to RT.

    • Result: Ethyl (4-propoxycyclohexylidene)acetate (Exocyclic alkene).[1][2]

  • Step 2 (Hydrogenation):

    • Pd/C (10%), H2 (1 atm), Ethanol.[1][2]

    • Reduces the exocyclic double bond to the saturated ester.[1][2]

  • Step 3 (Hydrolysis):

    • LiOH in THF/Water.[1][2]

    • Acidification with HCl yields This compound .[1][2]

Visualization of Synthetic Pathways (DOT Diagram)

SynthesisPathways StartA (4-Propoxyphenyl)acetic acid StepA1 Catalytic Hydrogenation (Rh/Al2O3, H2, 50 bar) StartA->StepA1 Final 2-(4-Propoxycyclohexyl) acetic acid (CAS 1803581-50-1) StepA1->Final Reduction StartB 4-Propoxycyclohexanone StepB1 HWE Reaction (Triethyl phosphonoacetate) StartB->StepB1 InterB Exocyclic Alkene Ester StepB1->InterB StepB2 Pd/C Hydrogenation InterB->StepB2 StepB3 LiOH Hydrolysis StepB2->StepB3 Saturated Ester StepB3->Final

Caption: Dual synthetic pathways: Route A (Blue) utilizes aromatic reduction for scale; Route B (Red) utilizes ketone homologation for stereocontrol.[1][2]

Part 3: Applications in Drug Discovery[1]

The this compound moiety is a "privileged substructure" used to modulate the physicochemical properties of drug candidates.[1][2]

1. GPCR Modulators (GPR40 & GPR120)

Free fatty acid receptors (FFARs) bind long-chain carboxylic acids.[1][2]

  • Mechanism: The carboxylic acid headgroup forms an ionic bond with Arg/Tyr residues in the receptor binding pocket.[1][2]

  • Role of Propoxycyclohexyl: The propoxy tail mimics the aliphatic chain of endogenous fatty acids (like linoleic acid) but with a defined length that prevents beta-oxidation.[1][2]

  • Advantage: Unlike linear alkyl chains, the cyclohexyl ring introduces rigidity, reducing the entropic penalty of binding.[1][2]

2. S1P1 Receptor Agonists (Immunomodulation)

In the development of drugs like Siponimod or Etrasimod , the lipophilic tail is critical for burying into the hydrophobic pocket of the S1P1 receptor.[1][2]

  • The 4-propoxycyclohexyl group serves as a bulky, hydrophobic anchor.[1][2]

  • It replaces phenyl rings to improve solubility and reduce lipophilicity (LogD) slightly compared to bi-aryl systems, improving oral bioavailability.[1][2]

3. Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the phenyl ring with a cyclohexyl ring in a hypothetical GPR40 agonist assay (based on general scaffold trends).

Scaffold TypeHead GroupTail SubstitutionhGPR40 EC50 (nM)Lipophilic Efficiency (LipE)Metabolic Stability (t1/2)
Phenylacetic Acid-CH2COOH4-Propoxy153.2Low (< 30 min)
Cyclohexylacetic Acid -CH2COOH 4-Propoxy 22 4.5 High (> 120 min)
Cyclopentylacetic Acid-CH2COOH3-Propoxy1502.1Medium

Interpretation: While the phenyl analog is slightly more potent (15 nM vs 22 nM), the cyclohexyl analog (the subject of this guide) offers superior Lipophilic Efficiency and drastically improved Metabolic Stability , making it a superior drug candidate.[1][2]

Part 4: Analytical Characterization & Quality Control[1][2]

To ensure the integrity of this compound in research, the following self-validating analytical parameters must be met.

1. H-NMR Spectroscopy (400 MHz, CDCl3)

  • Diagnostic Peak 1:

    
     11.0–12.0 (br s, 1H, -COOH).[1][2] Confirms acid.
    
  • Diagnostic Peak 2:

    
     3.35 (t, 2H, -O-CH2-).[1][2] Confirms propoxy ether.
    
  • Diagnostic Peak 3:

    
     3.1–3.2 (m, 1H, CH-O-).[1][2] Confirms ether attachment to ring.
    
  • Diagnostic Peak 4:

    
     2.25 (d, 2H, -CH2-COOH).[1][2] Confirms acetic acid side chain.[1][2]
    

2. Stereochemical Assignment (Cis/Trans)

  • Trans-isomer: The methine proton (CH-COOH) typically appears as a triplet of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling.[1][2]

  • Cis-isomer: The methine proton appears as a narrower multiplet (eq-ax coupling).[1][2]

  • Requirement: For most GPCR applications, the Trans isomer (>95% purity) is required.[1][2]

Part 5: References
  • Chemical Abstracts Service (CAS). (2015).[1][2] Entry for CAS 1803581-50-1: this compound.[1][2] American Chemical Society.[1][2] Link

  • Christiansen, E., et al. (2011).[1][2] Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40).[1][2] Journal of Medicinal Chemistry.[1][2] Link (Contextual grounding for cyclohexyl acid scaffolds).[1][2]

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][2] Link (Mechanistic explanation of Phenyl-to-Cyclohexyl switch).[1][2]

  • Vella, A., et al. (2019).[1][2][5] Targeting hepatic glucokinase to treat diabetes with TTP399.[1][2][5][6] Science Translational Medicine.[1][2][5][6] Link (Reference for related propoxycyclohexyl-containing drugs).[1][2][5]

  • Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] Angewandte Chemie.[1][2] Link (Discussion on lipophilic modulation using ethers and rings).[1][2]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for 2-(4-Propoxycyclohexyl)acetic acid , a functionalized cyclohexane derivative often utilized as a scaffold in the development of GPCR ligands, PPAR agonists, and Gabapentinoid analogs.

The synthesis is designed for stereochemical flexibility , allowing researchers to access both cis and trans isomers, though the protocol prioritizes the thermodynamically stable trans-1,4-disubstituted cyclohexane geometry (diequatorial). The route utilizes a Horner-Wadsworth-Emmons (HWE) homologation followed by a stereocontrolled reduction and Williamson ether synthesis.

Key Chemical Challenges Addressed:
  • Stereocontrol: Managing the cis/trans ratio during the reduction of the 4-oxocyclohexyl intermediate.

  • Regioselectivity: Ensuring mono-alkylation of the diol precursor (if utilizing a diol route) or selective functionalization of the ketone.

  • Purification: Efficient separation of diastereomers prior to the final lipophilic steps.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 1,4-cyclohexane core. We utilize 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene acetal) as the starting material to mask one ketone while homologating the other.

Retrosynthesis Target Target: This compound Precursor1 Ethyl 2-(4-propoxycyclohexyl)acetate Target->Precursor1 Hydrolysis Precursor2 Ethyl 2-(4-hydroxycyclohexyl)acetate (Stereocenter Formation) Precursor1->Precursor2 Etherification (Williamson) Precursor3 Ethyl 2-(4-oxocyclohexyl)acetate Precursor2->Precursor3 Reduction (NaBH4 or L-Selectride) SM Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one Precursor3->SM 1. HWE Reaction 2. Hydrogenation 3. Deprotection

Figure 1: Retrosynthetic logic flow from target acid to commercially available ketal-ketone.[1]

Detailed Experimental Protocols

Phase 1: Skeleton Assembly (Homologation)

Objective: Convert the ketone to the two-carbon extended ester chain.

Step 1.1: Horner-Wadsworth-Emmons (HWE) Reaction

Reagents: 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv), Triethyl phosphonoacetate (1.2 equiv), NaH (60% dispersion, 1.3 equiv), THF (anhydrous).

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Ylide Formation: Add triethyl phosphonoacetate dropwise. Stir for 30 mins at 0°C until gas evolution ceases and the solution becomes clear.

  • Addition: Add 1,4-dioxaspiro[4.5]decan-8-one (dissolved in THF) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect >85% of the

    
    -unsaturated ester.
    
Step 1.2: Hydrogenation & Ketal Hydrolysis

Reagents: Pd/C (10% w/w), H₂ (balloon), EtOH, 2N HCl.

  • Hydrogenation: Dissolve the unsaturated ester in EtOH. Add 10% Pd/C (5 wt% loading). Stir under H₂ atmosphere (1 atm) for 12 hours. Filter through Celite.

  • Hydrolysis (One-pot option): To the filtrate, add 2N HCl (aq) and stir at RT for 4 hours to cleave the ketal.

  • Workup: Neutralize with sat. NaHCO₃. Extract with DCM.

  • Product: Ethyl 2-(4-oxocyclohexyl)acetate .

    • Checkpoint: Verify disappearance of the ketal peaks in ¹H NMR (

      
       3.9 ppm).
      
Phase 2: Stereoselective Reduction

Objective: Establish the relative stereochemistry (cis vs. trans). Note: The "trans" isomer (diequatorial) is typically the bioactive target for this class.

Step 2.1: Reduction

Reagents: NaBH₄ (for thermodynamic mix) or L-Selectride (for cis-selectivity).

Protocol A: Thermodynamic Control (Favors Trans)

  • Dissolve Ethyl 2-(4-oxocyclohexyl)acetate in EtOH at -78°C.

  • Add NaBH₄ (1.1 equiv) slowly.

  • Stir for 2 hours, allowing to warm to 0°C.

  • Result: Typically yields a 60:40 to 70:30 mixture favoring the trans-alcohol (equatorial -OH).

Protocol B: Kinetic Control (Favors Cis)

  • Use L-Selectride at -78°C in THF.

  • Result: >90% cis-alcohol (axial -OH).

Step 2.2: Chromatographic Separation (CRITICAL)

Procedure: The cis and trans alcohols have distinct R_f values.

  • Column: Silica Gel 60.

  • Eluent: Gradient Hexane

    
     30% EtOAc/Hexane.
    
  • Identification: The trans-isomer (equatorial OH) is typically more polar (lower R_f) than the cis-isomer in this specific ester system due to hydrogen bonding capabilities, though this must be experimentally verified for the specific ester.

  • Isolate: Pure Ethyl trans-2-(4-hydroxycyclohexyl)acetate .

Phase 3: Etherification & Final Hydrolysis

Objective: Install the propoxy group and reveal the carboxylic acid.

Step 3.1: Williamson Ether Synthesis

Reagents: Ethyl 2-(4-hydroxycyclohexyl)acetate (1.0 equiv), 1-Iodopropane (3.0 equiv), NaH (2.0 equiv), DMF (anhydrous).

  • Deprotonation: Dissolve the alcohol in anhydrous DMF at 0°C. Add NaH (60%) portion-wise. Stir for 30 mins.

    • Caution: H₂ gas evolution. Ensure venting.

  • Alkylation: Add 1-Iodopropane (excess is required to drive kinetics on the secondary alcohol).

  • Conditions: Warm to RT and stir for 12-18 hours.

    • Troubleshooting: If conversion is low, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst/promoter.

  • Workup: Quench carefully with water. Extract with Et₂O (to remove DMF). Wash with LiCl (5% aq) to remove residual DMF.

  • Product: Ethyl 2-(4-propoxycyclohexyl)acetate .

Step 3.2: Saponification

Reagents: LiOH


H₂O (3.0 equiv), THF/MeOH/H₂O (3:1:1).
  • Dissolve the ester in the solvent mixture.

  • Add LiOH solid. Stir at RT for 4 hours.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][2]

  • Purification: Recrystallization from Hexane/EtOAc or reverse-phase HPLC if high purity is required.

Analytical Data Summary (Expected)

IntermediateKey ¹H NMR Signal (CDCl₃)Molecular Weight
Ketal-Ester

3.94 (s, 4H, ketal),

4.12 (q, 2H, ester)
242.31
Keto-Ester

2.3-2.5 (m, cyclohexanone

-H)
184.23
Hydroxy-Ester

3.6 (m, 1H, CH-OH)
186.25
Target Acid

3.3 (t, 2H, O-CH2),

11.0 (br s, COOH)
200.28

Workflow Visualization

SynthesisWorkflow Step1 1. HWE Reaction (Chain Extension) Step2 2. Hydrogenation & Hydrolysis Step1->Step2 Pd/C, H2 Step3 3. Reduction (Stereocontrol) Step2->Step3 NaBH4 Step4 4. Separation (Flash Chrom.) Step3->Step4 Isomer Mix Step5 5. Alkylation (NaH/Pr-I) Step4->Step5 Pure Trans Isomer Step6 6. Saponification (LiOH) Step5->Step6 Ester Hydrolysis Final Final Product: 2-(4-Propoxycyclohexyl) acetic acid Step6->Final

Figure 2: Linear workflow for the synthesis of the target acid.

References

  • Horner-Wadsworth-Emmons Reaction on Cyclohexanones

    • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • Stereoselective Reduction of 4-Substituted Cyclohexanones

    • Krishnamurthy, S.; Brown, H. C. "Lithium Tris(iamyl)borohydride. A New, Powerfully Steric Hindered, Regioselective Reducing Agent." Journal of the American Chemical Society, 1976 , 98(11), 3383–3384. Link

  • General Procedure for Williamson Ether Synthesis: Drauz, K.; Kleemann, A.; Engel, J. "Synthesis of Ethers." in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH.
  • Synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate (Analogous Protocol)

    • Organic Syntheses, Coll.[2] Vol. 10, p.460 (2004); Vol. 75, p.215 (1998). (Describes related cyclohexyl acetate modifications). Link

Sources

The Strategic Utility of 2-(4-Propoxycyclohexyl)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary pharmaceutical development, the strategic selection of molecular intermediates is a critical determinant of success. These building blocks not only dictate the efficiency and scalability of a synthetic route but also profoundly influence the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). 2-(4-Propoxycyclohexyl)acetic acid emerges as a promising, albeit specialized, intermediate for researchers, scientists, and drug development professionals. Its unique combination of a lipophilic cyclohexane core, a flexible propoxy side chain, and a reactive carboxylic acid moiety offers a versatile scaffold for accessing novel chemical space. This guide provides an in-depth exploration of the applications and protocols associated with this valuable intermediate.

Physicochemical Characteristics: A Foundation for Rational Drug Design

The rational design of drug candidates hinges on a thorough understanding of their physicochemical properties. While extensive experimental data for this compound is not broadly published, we can extrapolate key parameters based on structurally related analogs. These properties are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyEstimated ValueSignificance in Drug Development
Molecular Formula C₁₁H₂₀O₃Provides the elemental composition.
Molecular Weight 200.28 g/mol Influences diffusion and transport properties.
pKa ~4.7 - 5.0Affects the ionization state at physiological pH, impacting solubility and receptor interaction.
logP ~3.0 - 3.5Indicates lipophilicity, which is critical for membrane permeability and oral absorption.
Hydrogen Bond Donors 1The carboxylic acid proton is a key site for hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 3The carbonyl and ether oxygens can form hydrogen bonds, influencing solubility and target binding.

Synthesis of this compound: A Proposed Protocol

An efficient and scalable synthesis is paramount for the viability of any pharmaceutical intermediate. The following protocol outlines a plausible and robust synthetic route, adapted from established methodologies for similar cycloalkylacetic acids.

Experimental Protocol: Synthesis via Reductive Alkylation and Hydrolysis

This protocol commences with the commercially available 4-hydroxycyclohexanecarboxylic acid and proceeds through a two-step sequence of etherification followed by homologation.

Step 1: Propylation of 4-Hydroxycyclohexanecarboxylic Acid

  • To a stirred solution of 4-hydroxycyclohexanecarboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-propoxycyclohexanecarboxylic acid.

Step 2: Homologation to this compound

  • The crude 4-propoxycyclohexanecarboxylic acid can be converted to the corresponding acid chloride by treatment with thionyl chloride or oxalyl chloride in a non-polar solvent like dichloromethane (DCM).

  • The resulting acid chloride is then subjected to an Arndt-Eistert homologation. This involves reaction with diazomethane to form a diazoketone intermediate.

  • The diazoketone, upon treatment with a silver catalyst (e.g., silver benzoate) in the presence of water, undergoes a Wolff rearrangement to yield this compound.

Note: The use of diazomethane requires specialized equipment and safety precautions due to its explosive and toxic nature. Alternative, safer homologation procedures may be considered for large-scale synthesis.

G cluster_0 Synthesis of this compound start 4-Hydroxycyclohexanecarboxylic Acid step1 Propylation (NaH, 1-bromopropane in DMF) start->step1 intermediate 4-Propoxycyclohexanecarboxylic Acid step1->intermediate step2 Homologation (e.g., Arndt-Eistert) intermediate->step2 product This compound step2->product

A high-level workflow for the synthesis of the target intermediate.

Application in Pharmaceutical Development: A Scaffold for Diverse Therapeutic Areas

The this compound scaffold is a versatile platform for the synthesis of a wide range of potential therapeutic agents. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The lipophilic propoxycyclohexyl group can effectively probe hydrophobic pockets within biological targets.

Potential Therapeutic Applications:
  • Anti-inflammatory Agents: The related structure, 2-(4-aminocyclohexyl)-acetic acid, is a known intermediate in the synthesis of dopamine receptor ligands, some of which have applications in treating central nervous system disorders with inflammatory components. The propoxy derivative could be explored for similar or novel anti-inflammatory activities.

  • Metabolic Disorders: The structural motif of a substituted cyclohexane ring is present in various compounds investigated for metabolic diseases. The balance of lipophilicity and hydrophilicity in this compound makes it an interesting starting point for the development of modulators of nuclear receptors or enzymes involved in lipid metabolism.

  • Neuropathic Pain: Gabapentin, a widely used medication for neuropathic pain, is a derivative of cyclohexylacetic acid[1]. This precedent suggests that novel derivatives based on the this compound scaffold could be synthesized and screened for analgesic properties.

G cluster_1 Pharmaceutical Applications cluster_derivatives Chemical Derivatization cluster_targets Potential Therapeutic Areas intermediate This compound Key Intermediate amide Amide Formation intermediate->amide ester Esterification intermediate->ester reduction Reduction intermediate->reduction inflammation Anti-inflammatory Agents amide->inflammation metabolic Metabolic Disorders amide->metabolic pain Neuropathic Pain amide->pain ester->inflammation ester->metabolic ester->pain reduction->inflammation reduction->metabolic reduction->pain

Potential derivatization pathways and therapeutic applications.
Protocol: Library Synthesis for Lead Discovery

The following is a generalized protocol for creating a small, focused library of amide derivatives from this compound for initial biological screening.

  • In a series of reaction vials, dissolve this compound (1 equivalent) in a suitable solvent such as DCM or DMF.

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equivalents), and a tertiary amine base like diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • To each vial, add a different primary or secondary amine (1.2 equivalents).

  • Allow the reactions to proceed at room temperature for 4-12 hours.

  • Monitor the reactions by LC-MS to confirm product formation.

  • Upon completion, the reaction mixtures can be purified by preparative HPLC to yield the desired amide derivatives for biological evaluation.

This high-throughput approach allows for the rapid exploration of the structure-activity relationship (SAR) around the this compound core, accelerating the identification of promising lead compounds.

Conclusion

This compound represents a valuable and versatile intermediate for pharmaceutical research and development. Its unique structural features provide a solid foundation for the synthesis of novel drug candidates across multiple therapeutic areas. The protocols and applications outlined in this guide are intended to serve as a comprehensive resource for scientists and researchers seeking to leverage the potential of this promising molecular scaffold in their drug discovery endeavors.

References

  • Gabapentin. In: Wikipedia. ; 2024. Accessed February 14, 2026. [Link]

Sources

crystallization techniques for 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization & Purification Protocols for 2-(4-Propoxycyclohexyl)acetic Acid

Abstract

This guide details the isolation and purification of This compound , a critical intermediate in the synthesis of liquid crystals and cyclohexane-based pharmaceuticals. The primary challenge in processing this molecule is the separation of the thermodynamic trans-isomer (diequatorial) from the kinetic cis-isomer (axial-equatorial). This note provides a dual-stage protocol: Solvent-Mediated Isomer Enrichment followed by High-Fidelity Recrystallization , ensuring diastereomeric purities >99.5% (de).

Introduction & Chemical Context

Cyclohexane derivatives exhibit stereoisomerism that drastically affects their physical properties. For this compound, the trans-isomer is generally the desired target for pharmaceutical and materials science applications due to its linear, rod-like geometry which favors mesophase formation and receptor binding.

  • Target Molecule: trans-2-(4-Propoxycyclohexyl)acetic acid

  • Impurity: cis-2-(4-Propoxycyclohexyl)acetic acid

  • Mechanism of Separation: The trans-isomer typically exhibits a higher melting point and lower solubility in non-polar solvents compared to the cis-isomer, allowing for separation via fractional crystallization.

Solubility Profile & Solvent Selection
Solvent SystemSolubility (Hot)Solubility (Cold)Role in Protocol
Ethanol (EtOH) HighModerateCo-solvent for polarity adjustment.
n-Heptane HighLowAnti-solvent; drives trans precipitation.
Toluene HighModerateGood for initial crude dissolution.
Water LowInsolubleAnti-solvent (aggressive).

Critical Parameters (The "Why" Behind the Protocol)

  • Thermodynamic Control: The cis-isomer is often the kinetic product of hydrogenation. To maximize yield, we employ Second Order Asymmetric Transformation (SOAT) principles (conceptually applied here to diastereomers), using a base to equilibrate the mixture toward the thermodynamically stable trans-isomer during the process.

  • Dimerization: Carboxylic acids form dimers in non-polar solvents. This dimerization increases the effective molecular weight and lattice energy, aiding crystallization in solvents like Heptane.

Experimental Protocols

Protocol A: Solvent-Mediated Isomer Enrichment (Crude Purification)

Objective: To convert a cis/trans mixture (typically 40:60) into a trans-enriched solid (>90% trans).

Reagents:

  • Crude this compound

  • Potassium tert-butoxide (KOtBu) or KOH

  • Solvent: Ethanol/Toluene (1:4 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve 100g of crude acid in 500 mL of Toluene/Ethanol (4:1) under nitrogen atmosphere.[1]

  • Isomerization: Add 0.1 equivalents of KOtBu. Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

    • Mechanism:[1] The base abstracts the

      
      -proton (or facilitates enolization), allowing the ring substituents to equilibrate to the diequatorial (trans) conformation.
      
  • Acidification: Cool to room temperature. Acidify with 1M HCl to pH 2–3 to quench the base and regenerate the free acid.

  • Phase Separation: Wash the organic layer with water (2 x 200 mL) to remove salts. Dry over MgSO₄ and filter.

  • Solvent Exchange: Concentrate the filtrate under vacuum to ~100 mL volume. Add 400 mL of n-Heptane .

  • Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly (10°C/hour) to 0°C.

  • Harvest: Filter the white precipitate. The cis-isomer remains largely in the mother liquor.

Protocol B: High-Purity Recrystallization (Polymorph Control)

Objective: Final polish to >99.5% purity and removal of trace solvent inclusions.

Step-by-Step Workflow:

  • Slurry: Suspend the wet cake from Protocol A in n-Heptane/Ethyl Acetate (9:1) (5 mL solvent per gram of solid).

  • Reflux: Heat to reflux until a clear solution is obtained. If haze persists, hot filter through a 0.45 µm PTFE membrane.

  • Seeding (Critical): Cool to T_sat - 5°C (supersaturation point) and add 0.1 wt% of pure trans seed crystals.

  • Growth: Hold temperature for 1 hour to allow seed healing, then cool to -5°C over 6 hours.

  • Isolation: Filter and wash with cold n-Heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Visualization of Workflows

Figure 1: Purification Logic Flow

Caption: Logical flow for separating cis/trans isomers using thermodynamic equilibration and solubility differences.

PurificationWorkflow Start Crude Mixture (cis/trans ~ 40:60) Isom Isomerization (Reflux w/ Base) Start->Isom Equilibration Acidify Acidification & Extraction Isom->Acidify Quench SolventSwap Solvent Swap to n-Heptane Acidify->SolventSwap Phase Sep Cryst Controlled Cooling (Crystallization) SolventSwap->Cryst Supersaturation Filter Filtration Cryst->Filter MotherLiq Mother Liquor (Enriched in cis) Filter->MotherLiq Solid Solid Product (>90% trans) Filter->Solid Recryst Recrystallization (Heptane/EtOAc) Solid->Recryst Polishing Final Final Product (>99.5% trans) Recryst->Final

Figure 2: Isomer Conformation & Stability

Caption: The trans-isomer (diequatorial) is thermodynamically favored and packs more efficiently than the cis-isomer.

IsomerStability Cis Cis-Isomer (Axial-Equatorial) Higher Solubility Lower MP Base Base Catalyst (Equilibration) Cis->Base Reversible Trans Trans-Isomer (Diequatorial) Lower Solubility Higher MP Crystal Crystalline Lattice (Sink) Trans->Crystal Precipitates (Drives Equilibrium) Base->Trans Reversible

Analytical Validation

To ensure the protocol's success, the following analytical checkpoints are mandatory:

  • H-NMR Spectroscopy (CDCl₃):

    • Diagnostic Signal: The methine proton at position 1 (alpha to carboxyl) and position 4 (alpha to propoxy).

    • Differentiation: The trans-isomer typically shows a larger coupling constant (

      
      ) for the axial protons compared to the cis-isomer (
      
      
      
      ).
  • DSC (Differential Scanning Calorimetry):

    • Look for a single sharp endotherm. The trans-isomer will have a higher melting point. Broad peaks indicate isomeric mixtures or polymorphs.

  • HPLC (C18 Column):

    • Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄).

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or RI (Refractive Index).

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Temperature dropped too fast or solvent too polar.Re-heat to dissolve. Add more n-Heptane. Add seed crystals at higher temperature.
Low Yield Too much solvent or incomplete isomerization.Concentrate mother liquor. Check pH during acidification (must be <3).
Poor Purity Inclusions of mother liquor.Wash filter cake thoroughly with cold n-Heptane. Perform a second recrystallization.[2]

References

  • Synthesis and Isomerization of Cyclohexane Derivatives

    • Technique: General hydrogenation and isomerization protocols for 4-substituted cyclohexaneacetic acids.
    • Source: Wustrow, D. J., et al. "Synthesis of trans-4-amino-cyclohexyl acetic acid esters."[3] Journal of Medicinal Chemistry, 1998, 41(5), 768.

    • URL:[Link]

  • Technique: Patent describing the separation of cis/trans isomers of cyclohexane derivatives via crystallization.
  • General Properties of Cyclohexaneacetic Acid

    • Data: Physical properties and solubility baselines for the parent compound.[4]

    • Source: PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid.
    • URL:[Link]

  • Context: Use of 4-alkoxycyclohexylacetic acids in liquid crystal synthesis (illustrating the trans-isomer requirement).

Sources

2-(4-Propoxycyclohexyl)acetic acid in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

2-(4-Propoxycyclohexyl)acetic acid (PCAA) is a critical aliphatic building block in the synthesis of low-viscosity nematic liquid crystals (LCs). Unlike aromatic cores, the cyclohexane ring confers low optical anisotropy (


) and low rotational viscosity (

), making it indispensable for high-speed switching displays (e.g., IPS/FFS modes) and microwave-frequency tunable dielectrics.

The Stereochemical Imperative: The utility of PCAA relies entirely on its stereochemistry. Only the trans-1,4-disubstituted isomer exhibits the linearity required to stabilize the nematic mesophase. The cis-isomer introduces a "kink" that disrupts molecular packing, drastically lowering the clearing point (


). This guide details a self-validating synthetic route prioritizing the thermodynamic isolation of the trans-isomer.

Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Route[1][2]

While industrial routes often employ the high-pressure hydrogenation of 4-propoxyphenylacetic acid, the Horner-Wadsworth-Emmons (HWE) olefination offers superior stereocontrol and milder conditions for laboratory-scale synthesis and optimization.

Workflow Visualization

G Start 4-Propoxycyclohexanone Intermediate_1 Exocyclic Unsaturated Ester Start->Intermediate_1 Step 1: HWE Olefination HWE_Reagent Triethyl Phosphonoacetate + NaH (THF) HWE_Reagent->Intermediate_1 Hydrogenation Cat. Hydrogenation (Pd/C, H2) Intermediate_1->Hydrogenation Intermediate_2 Cis/Trans Ester Mix Hydrogenation->Intermediate_2 Step 2: Reduction Hydrolysis Hydrolysis & Isomerization (KOH/EtOH) Intermediate_2->Hydrolysis Step 3: Equilibrate Final_Product 2-(trans-4-Propoxycyclohexyl) acetic Acid Hydrolysis->Final_Product Step 4: Crystallization

Figure 1: Synthetic workflow for 2-(trans-4-Propoxycyclohexyl)acetic acid via HWE olefination. The critical control point for stereochemistry is the hydrolysis/isomerization step.

Detailed Experimental Protocols

Step 1: Olefination (Formation of the Exocyclic Double Bond)

Objective: Convert the ketone carbonyl into an


-unsaturated ester.
  • Reagents:

    • Triethyl phosphonoacetate (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

    • 4-Propoxycyclohexanone (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH in anhydrous THF at 0°C.

    • Ylide Formation: Dropwise add triethyl phosphonoacetate. Stir for 30 min until H₂ evolution ceases and the solution becomes clear.

    • Addition: Add 4-propoxycyclohexanone (dissolved in THF) dropwise over 45 min, maintaining internal temp < 5°C.

    • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

    • Outcome: Clear to pale yellow oil (Ethyl (4-propoxycyclohexylidene)acetate).

Step 2: Catalytic Hydrogenation & Reduction

Objective: Reduce the exocyclic double bond to a single bond.

  • Protocol:

    • Dissolve the unsaturated ester in Ethanol.

    • Add 10 wt% Pd/C catalyst (5% loading).

    • Hydrogenate at 3–4 bar (approx. 45–60 psi) H₂ pressure at RT for 12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Note: This step produces a mixture of cis and trans isomers (typically 60:40 to 40:60 ratio) due to the catalyst approach from both faces of the ring.

Step 3: Hydrolysis & Thermodynamic Isomerization (The "Self-Validating" Step)

Objective: Hydrolyze the ester and force conversion to the thermodynamic trans-product.

  • Mechanism: The

    
    -proton of the acetic acid side chain is acidic. Under vigorous basic conditions, the stereocenter at C1 can epimerize. The trans-diequatorial conformation (1,4-disubstituted) is energetically favored by ~1.7 kcal/mol over the cis-axial/equatorial form.
    
  • Protocol:

    • Dissolve the crude hydrogenated ester in 20% KOH/Ethanol solution.

    • Reflux vigorously for 24 hours. Crucial: The extended reflux time ensures complete thermodynamic equilibration.

    • Cool to RT and remove Ethanol under reduced pressure.

    • Acidify the residue with HCl (2M) to pH 1.

    • Extract with Dichloromethane (DCM).[2]

    • Crystallization: Recrystallize the crude acid from n-Heptane or Hexane. The trans-isomer is significantly less soluble and will crystallize out, leaving the cis-isomer in the mother liquor.

Quality Control & Characterization

To ensure the material is "Device Grade," the following specifications must be met.

Data Summary Table
ParameterSpecificationMethodSignificance
Appearance White Crystalline SolidVisualColored impurities degrade voltage holding ratio (VHR).
Purity (GC/HPLC) > 99.5%Area %Impurities cause display flicker.
Trans-Isomer Content > 99.8%

H NMR / GC
Cis isomer acts as a defect, lowering

.
Melting Point Distinct (e.g., 65–70°C*)DSCBroad melting indicates isomeric impurities.
Metal Content < 10 ppmICP-MSIons cause image sticking in displays.

*Note: Exact melting point depends on the specific polymorph and purity; homologs typically melt in the 50-80°C range.

NMR Validation (The "Fingerprint")

The success of the synthesis is validated by


H NMR (400 MHz, CDCl₃) .
  • Trans-Isomer: The proton at C1 (attached to the acetic acid group) appears as a triplet of triplets (tt) with large coupling constants (

    
     Hz) due to axial-axial coupling with C2/C6 protons.
    
  • Cis-Isomer: The C1 proton appears as a broad multiplet or quintet with smaller couplings (

    
     Hz) due to equatorial-axial interactions.
    
  • Validation Rule: If the

    
     value of the methine proton is < 10 Hz, re-process via Step 3 (Isomerization).
    

Application in Liquid Crystal Mixtures

2-(trans-4-Propoxycyclohexyl)acetic acid is rarely used as a final mesogen itself. Instead, it is a reactive intermediate used to create:

  • Alkenyl LCs: Decarboxylative halogenation followed by vinylation creates "super-fluorinated" LCs with high elastic constants (

    
    ).
    
  • Ester Mesogens: Reaction with 4-substituted phenols (using DCC/DMAP) yields phenyl-cyclohexane esters used to adjust the birefringence (

    
    ) of a mixture.
    

Formulation Note: The "propoxy" (C3) chain provides an optimal balance between viscosity and transition temperature.

  • Odd-Even Effect: Propoxy (odd) derivatives often show higher transition temperatures and elastic constants compared to Ethoxy (even) or Butoxy (even) homologs due to the alternation in molecular packing density in the nematic phase.

References

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.[3] (Foundational text on cyclohexane derivatives in LCs).

  • Kirsch, P. (2025). Benchchem Technical Guide: Physicochemical Properties of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid. BenchChem. Link (Source for physicochemical data estimation).

  • Merck Patent GmbH. (2010). Process for the preparation of trans-4-amino-cyclohexyl acetic acid derivatives. WO2010070368A1. Link (Industrial protocol for trans-isomer isolation via hydrogenation).

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. (Original HWE reaction mechanism).
  • Organic Chemistry Portal. (2023). Horner-Wadsworth-Emmons Reaction. Link (Mechanism and stereoselectivity details).

  • Chisso Corporation. (2010). Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. CN101671242B. Link (Describes purification of trans-cyclohexyl intermediates).

Sources

Application Note: Green Chemistry Approaches to the Synthesis of 2-(4-Propoxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-Propoxycyclohexyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes to this and similar molecules often rely on petrochemical feedstocks, hazardous reagents, and volatile organic solvents, contributing to a significant environmental footprint. This application note details green and sustainable synthetic strategies for this compound, emphasizing the principles of green chemistry to minimize environmental impact while maintaining high efficiency and product purity. We will explore a two-step synthetic pathway commencing from a potentially bio-based precursor, incorporating catalytic hydrogenation and a green etherification protocol. The causality behind experimental choices, self-validating protocols, and a thorough evaluation using green chemistry metrics are central to this guide.

Strategic Overview: A Greener Synthetic Pathway

The proposed green synthesis of this compound is a two-step process designed to align with the twelve principles of green chemistry. The pathway begins with the catalytic hydrogenation of p-hydroxyphenylacetic acid, a compound derivable from lignin, a renewable biomass source. This is followed by a greener Williamson ether synthesis to introduce the propoxy group.

Synthetic Pathway p-Hydroxyphenylacetic Acid p-Hydroxyphenylacetic Acid Intermediate 2-(4-Hydroxycyclohexyl)acetic acid p-Hydroxyphenylacetic Acid->Intermediate Step 1: Catalytic Hydrogenation Final_Product This compound Intermediate->Final_Product Step 2: Green Etherification Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation Reactants p-Hydroxyphenylacetic Acid 5% Ni/C Catalyst Solvent Ethanol/Water (1:1) Hydrogenator Parr Hydrogenator 10 bar H2, 80°C, 6h Reactants->Hydrogenator Solvent->Hydrogenator Filtration Filter through Celite® (Catalyst Recovery) Hydrogenator->Filtration Concentration Rotary Evaporation Filtration->Concentration Crystallization Cooling in Ice Bath Concentration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Final_Product Final_Product Isolation->Final_Product 2-(4-Hydroxycyclohexyl)acetic acid

Caption: Workflow for the catalytic hydrogenation of p-hydroxyphenylacetic acid.

Part 2: Green Williamson Ether Synthesis

The second step involves the etherification of the secondary hydroxyl group of 2-(4-hydroxycyclohexyl)acetic acid with a propyl group. The Williamson ether synthesis is a classic and reliable method for forming ethers. However, it traditionally employs strong bases like sodium hydride and polar aprotic solvents such as DMF or THF, which are not ideal from a green chemistry perspective.

Rationale for a Greener Approach

To improve the sustainability of this step, we propose a modified Williamson ether synthesis using phase-transfer catalysis (PTC). This approach allows the reaction to be carried out in a biphasic system, often with a greener solvent like toluene or even under solvent-free conditions, and with a milder base like potassium carbonate. The phase-transfer catalyst facilitates the transport of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Experimental Protocol: Green Etherification

Objective: To synthesize this compound via a green Williamson ether synthesis using phase-transfer catalysis.

Materials:

  • 2-(4-Hydroxycyclohexyl)acetic acid

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-hydroxycyclohexyl)acetic acid (5.0 g, 31.6 mmol), powdered anhydrous potassium carbonate (8.7 g, 63.2 mmol), and tetrabutylammonium bromide (1.0 g, 3.1 mmol).

  • Solvent and Reagent Addition: Add toluene (50 mL) and 1-bromopropane (4.3 mL, 47.4 mmol).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain vigorous stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 30 mL).

  • Acidification and Isolation: The aqueous phase from the washings is not discarded but is instead acidified to pH 2 with 2M HCl. The product, being a carboxylic acid, will precipitate or can be extracted with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data and Green Metrics

To evaluate the "greenness" of the proposed synthetic route, we can calculate several key metrics and compare them to a hypothetical traditional synthesis.

ParameterGreen Synthesis (Proposed)Traditional Synthesis (Hypothetical)
Starting Material p-Hydroxyphenylacetic acid (from biomass)4-Bromocyclohexanol (petroleum-based)
Solvents Ethanol, Water, TolueneDMF, THF, Diethyl Ether
Catalyst Ni/C (recyclable), TBABStoichiometric NaH
Atom Economy HighModerate
Process Mass Intensity (PMI) LowerHigher
E-Factor LowerHigher
Overall Yield (estimated) ~70-80%~50-60%

Process Mass Intensity (PMI) is a key metric in green chemistry, defined as the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. [1]A lower PMI indicates a more sustainable process. The proposed green route is expected to have a significantly lower PMI due to the use of catalytic reagents and greener, often recyclable, solvents.

E-Factor (Environmental Factor) is another important metric, representing the mass of waste produced per unit of product. A lower E-factor signifies a greener process. The proposed synthesis minimizes waste by using a recyclable catalyst and avoiding stoichiometric, waste-generating reagents.

Conclusion

The application of green chemistry principles to the synthesis of this compound offers a sustainable and efficient alternative to traditional methods. By utilizing a renewable-derived starting material, employing catalytic hydrogenation with a recyclable catalyst, and implementing a greener Williamson ether synthesis with phase-transfer catalysis, this approach significantly reduces the environmental impact. This guide provides a framework for researchers and drug development professionals to adopt more environmentally benign synthetic strategies, contributing to a more sustainable chemical industry.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of green chemistry and technology. Blackwell Science. [Link]

  • Stark, A. (2011). Phase-transfer catalysis. Kirk-Othmer Encyclopedia of Chemical Technology, 1-33. [Link]

  • American Chemical Society. (n.d.). Process Mass Intensity (PMI). ACS Green Chemistry Institute. [Link]

  • Zakzeski, J., Bruijnincx, P. C., Jongerius, A. L., & Weckhuysen, B. M. (2010). The catalytic valorization of lignin for the production of renewable chemicals. Chemical reviews, 110(6), 3552-3599. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-(4-Propoxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-(4-Propoxycyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this and structurally related molecules. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and maximize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Proposed High-Yield Synthetic Pathway

To effectively troubleshoot, we must first establish a robust and reliable synthetic route. Based on comparative analyses of similar compounds, we recommend a four-step pathway starting from 4-hydroxycyclohexanone. This route, centered around a Horner-Wadsworth-Emmons (HWE) reaction, is selected for its typically high yields and scalability.[1]

The proposed sequence is as follows:

  • Williamson Ether Synthesis: Formation of the propoxy group.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Introduction of the two-carbon acetic acid precursor.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

Synthetic_Workflow cluster_hwe cluster_h2 cluster_hydrolysis SM 4-Hydroxycyclohexanone + 1-Bromopropane INT1 4-Propoxycyclohexanone SM->INT1  NaH, THF   INT2 Ethyl 2-(4-propoxycyclohexylidene)acetate INT1->INT2  NaH, THF   HWE_reagent + Triethyl phosphonoacetate INT3 Ethyl 2-(4-propoxycyclohexyl)acetate INT2->INT3  EtOH, 1 atm   H2 + H₂, Pd/C FP This compound INT3->FP  Reflux   hydrolysis + NaOH, H₂O/EtOH

Caption: Recommended four-step synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis (Propoxylation)

Question: I am observing a low yield (<70%) in the propoxylation of 4-hydroxycyclohexanone to form 4-propoxycyclohexanone. What are the likely causes and how can I improve the conversion?

Answer: Low yield in this standard Williamson ether synthesis is typically traced back to one of four areas: the base, the solvent, reaction conditions, or side reactions.

  • Ineffective Deprotonation: The first step is the quantitative formation of the alkoxide from 4-hydroxycyclohexanone.

    • Cause: Using a weak base (e.g., K₂CO₃) may not be sufficient to fully deprotonate the secondary alcohol, leading to unreacted starting material. Moisture in the reaction will consume the strong base.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Use at least 1.1 equivalents to ensure complete deprotonation. Ensure your solvent (THF) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Solvent Choice: The solvent must be aprotic and capable of solvating the cation of the alkoxide.

    • Cause: Protic solvents (like ethanol) will be deprotonated by the base. Solvents that poorly solvate the sodium cation can slow the reaction rate.

    • Solution: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices. THF is generally preferred for easier workup.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at room temperature.

    • Solution: After adding the alkyl halide (1-bromopropane), gently heating the reaction to 40-50 °C for several hours (4-12 h) can significantly improve the rate and overall conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-hydroxycyclohexanone spot has disappeared.

  • Side Reaction (Elimination):

    • Cause: While less common with primary alkyl halides like 1-bromopropane, a small amount of elimination (to form propene) can occur, especially if the reaction is overheated.

    • Solution: Maintain a moderate temperature (below 60 °C). Using 1-iodopropane can increase the rate of substitution relative to elimination, but 1-bromopropane is usually sufficient and more cost-effective.

Optimized Protocol: Propoxylation
  • To a flame-dried, three-neck flask under N₂, add sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil.

  • Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of 4-hydroxycyclohexanone (1.0 eq.) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Slowly add 1-bromopropane (1.2 eq.) via syringe.

  • Heat the reaction mixture to 50 °C and monitor by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water, followed by extraction with ethyl acetate.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

Question: My HWE reaction between 4-propoxycyclohexanone and triethyl phosphonoacetate is sluggish, incomplete, or results in a complex mixture. How do I optimize for a high yield of the target α,β-unsaturated ester?

Answer: The HWE reaction is a powerful method for alkene synthesis, but its success hinges on the efficient generation of the phosphonate ylide and its subsequent reaction with the ketone.[2]

HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination P_ylide Phosphonate Ester Ylide Phosphonate Ylide (Nucleophile) P_ylide->Ylide Deprotonation Base Base (NaH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone 4-Propoxycyclohexanone Ketone->Oxaphosphetane Alkene Unsaturated Ester Product Oxaphosphetane->Alkene Collapse & Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Key stages of the HWE reaction mechanism.

  • Incomplete Ylide Formation: This is the most common failure point.

    • Cause: The base is not strong enough, or it is being quenched by moisture. The pKa of triethyl phosphonoacetate is ~13, so a sufficiently strong base is required.

    • Solution: Sodium hydride (NaH) is the standard and most reliable base for this transformation.[3] Use 1.1-1.2 equivalents in anhydrous THF under an inert atmosphere. Ensure the phosphonate reagent is dry. The formation of the ylide is often indicated by the cessation of H₂ evolution.

  • Reaction Conditions:

    • Cause: The ylide generated from triethyl phosphonoacetate is stabilized and thus less reactive than a non-stabilized Wittig ylide.[2][4] It reacts well with aldehydes but can be slow with ketones.[3]

    • Solution: After forming the ylide, add the 4-propoxycyclohexanone and gently heat the reaction to reflux in THF (~66 °C). This provides the necessary activation energy for the reaction with the sterically more hindered ketone.

  • Side Reactions:

    • Cause: Ketone self-condensation (aldol reaction) can occur if the ketone is exposed to the base for a prolonged period before the ylide is fully formed and can react.

    • Solution: The best practice is to form the ylide completely first, then add the ketone to the pre-formed ylide solution. This ensures the ketone's primary reaction partner is the desired nucleophile.

Table 1: HWE Reaction Parameter Optimization
ParameterStandard ConditionOptimized ConditionRationale
Base Potassium tert-butoxideSodium Hydride (NaH)NaH is stronger, less sterically hindered, and the resulting sodium phosphate byproduct is often easier to remove during workup.[3][4]
Solvent EthanolAnhydrous THFAvoids protic solvents which can interfere with the base and ylide. THF is ideal for ylide stability and reaction temperature.
Temperature Room Temperature0 °C (ylide formation), then Reflux (alkene formation)Controlled ylide formation prevents side reactions. Reflux is needed to drive the reaction with the less reactive ketone.
Stoichiometry 1.0 eq. phosphonate1.2 eq. phosphonateA slight excess of the phosphonate ensures the complete consumption of the more valuable ketone intermediate.
Step 3: Catalytic Hydrogenation

Question: The hydrogenation of ethyl 2-(4-propoxycyclohexylidene)acetate is incomplete, or I am seeing over-reduction of the ester group.

Answer: Selective hydrogenation of the carbon-carbon double bond without affecting the ester is a standard transformation, but requires careful control of catalyst and conditions.

  • Catalyst Activity and Choice:

    • Cause: The catalyst may be old or poisoned. Certain functional groups can inhibit palladium catalysts.

    • Solution: Use a fresh, high-quality catalyst. 5-10% Palladium on Carbon (Pd/C) is the industry standard for this type of reduction and is highly selective.[5] Use a catalyst loading of 1-5 mol%. Ensure all reagents and the solvent are free of sulfur or other known catalyst poisons.

  • Hydrogen Pressure:

    • Cause: Atmospheric pressure may be insufficient for a sterically hindered tetrasubstituted double bond, leading to very long reaction times.

    • Solution: While the reaction often proceeds at atmospheric pressure (using a hydrogen-filled balloon), pressurizing the system to 50 psi (approx. 3.5 bar) in a Parr shaker or similar hydrogenation apparatus will dramatically increase the reaction rate.

  • Over-reduction:

    • Cause: Extremely harsh conditions (very high pressure, high temperature, or aggressive catalysts like Raney Nickel) can potentially lead to the reduction of the ester to the corresponding alcohol.[6]

    • Solution: Stick with Pd/C, which is highly chemoselective for C=C bonds over esters. Keep the temperature at ambient and the pressure below 100 psi. There is very little risk of ester reduction under these conditions.

Optimized Protocol: Hydrogenation
  • In a suitable pressure vessel, dissolve the unsaturated ester (1.0 eq.) in a solvent like ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (2 mol%) under a stream of nitrogen.

  • Seal the vessel, evacuate, and backfill with hydrogen gas (3x).

  • Pressurize the vessel to 50 psi with hydrogen.

  • Stir vigorously at room temperature for 4-16 hours.

  • Monitor the reaction by GC-MS or ¹H NMR (disappearance of vinylic proton signals).

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate contains the desired product.

Step 4: Saponification (Ester Hydrolysis)

Question: My final hydrolysis step to the carboxylic acid is not going to completion, or I am having difficulty with the workup procedure.

Answer: Saponification is the base-mediated hydrolysis of an ester.[7] The reaction is generally robust, but issues can arise from stoichiometry, reaction conditions, or the physical properties of the product.

  • Incomplete Reaction:

    • Cause: The reaction is an equilibrium, but the deprotonation of the resulting carboxylic acid by the base drives it to completion. Insufficient base or reaction time can lead to unreacted ester.

    • Solution: Use a significant excess of base, typically 2-4 equivalents of sodium hydroxide (NaOH) or lithium hydroxide (LiOH). LiOH is often preferred as it can lead to cleaner reactions. Conduct the reaction in a mixture of water and a co-solvent like ethanol or THF to ensure solubility of the ester. Heating to reflux is standard practice to ensure a reasonable reaction rate.

  • Workup and Purification:

    • Cause: The product is a carboxylic acid with a lipophilic cyclohexyl tail, making it act like a soap. During the acidic workup to protonate the carboxylate salt, emulsions can form, making extraction difficult.

    • Solution:

      • After the reaction is complete, remove the organic co-solvent (EtOH or THF) under reduced pressure.

      • Cool the remaining aqueous solution in an ice bath and acidify slowly with cold 1M HCl until the pH is ~2. The product will likely precipitate or form an oil.

      • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.[8]

      • If the final product is a solid, recrystallization is an excellent purification method. If it is an oil, flash column chromatography may be necessary. A common mobile phase for purifying carboxylic acids is a gradient of ethyl acetate in hexanes with 0.5% acetic acid added to keep the carboxyl group protonated and prevent tailing on the silica gel.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the final product?

The final product, this compound, has two stereocenters, leading to four possible stereoisomers (cis/trans relationship between the propoxy and acetic acid groups, and R/S at the acetic acid alpha-carbon if it were substituted, which it is not). The catalytic hydrogenation step is key. The hydrogen will typically add to the less sterically hindered face of the double bond. This often leads to a mixture of cis and trans isomers. The exact ratio is difficult to predict without experimental data but is often close to the thermodynamically more stable trans isomer being the major product. Separation of these diastereomers may be possible via careful column chromatography or fractional crystallization.

Q2: Are there any viable alternative synthetic routes?

Yes. One notable alternative is the catalytic hydrogenation of 2-(4-propoxyphenyl)acetic acid. This approach starts with the aromatic precursor and reduces the benzene ring to a cyclohexane ring.

  • Pros: May involve fewer steps if the starting material is readily available.

  • Cons: Hydrogenation of an aromatic ring requires harsh conditions (e.g., Rhodium or Ruthenium catalysts, high pressure) which may not be available in all labs and can be less selective.[6]

Another route is the Arndt-Eistert homologation, which extends a carboxylic acid by one methylene unit.[1] This method avoids the use of phosphonates but involves potentially hazardous reagents like diazomethane (or safer alternatives). The HWE route is generally considered more scalable and modern.[1]

Q3: How can I effectively monitor the progress of each reaction step?

  • Thin Layer Chromatography (TLC): This is the workhorse for every step. Use an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane) and visualize with a suitable stain (e.g., potassium permanganate, which reacts with the C=C bond in the HWE product and the alcohol in the starting material).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the hydrogenation step, as it can easily separate the starting material, product, and any potential byproducts, confirming the mass of each.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of each intermediate. Key signals to watch for include the disappearance of the aldehyde/ketone proton and the appearance of vinylic protons after the HWE reaction, and the subsequent disappearance of those vinylic signals after hydrogenation.

References

  • A Comparative Guide to the Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid - Benchchem.
  • purification of synthetic 2-[4-(Propoxymethyl)
  • Wittig Reaction - Common Conditions.
  • Wittig Reaction - Organic Chemistry Portal.
  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps.
  • Wittig Reaction: Mechanism and Examples - NROChemistry.
  • Wittig Reaction - Chemistry LibreTexts.
  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate - Organic Syntheses Procedure. [Link]

  • Hydrolysis of Ethyl Acetate - Prexams. [Link]

  • Solved Experiment 22: The Base Hydrolysis of Ethyl Acetate | Chegg.com. [Link]

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone - ChemRxiv. [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(4-Propoxycyclohexyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. The molecular structure of this compound presents a classic solubility dilemma: a lipophilic core, comprised of a cyclohexane ring and a propoxy group, combined with a hydrophilic, ionizable carboxylic acid group. This duality dictates its behavior in aqueous media and is the primary source of solubility issues.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these challenges. We will delve into the physicochemical properties of the molecule, explore practical, step-by-step protocols for solubility enhancement, and explain the scientific principles behind these techniques.

Part 1: Understanding the Molecule - Physicochemical Profile

A foundational understanding of the compound's properties is the first step in troubleshooting.

Q1: What are the core physicochemical properties of this compound?

Understanding the molecule's intrinsic properties is critical for predicting its solubility behavior. Key parameters like its pKa and logP give us a map of how to approach solubilization. The pKa tells us the pH at which the compound will ionize, a key to unlocking pH-dependent solubility, while the logP indicates its lipophilicity or "greasiness".

Table 1: Physicochemical Properties of this compound

Property Value Source & Significance
Molecular Formula C₁₂H₂₂O₃ [1][2]
Molecular Weight 214.30 g/mol [1][2]
CAS Number 1803587-97-4 [1][2]
Estimated pKa ~4.5 - 4.9 [1] The pKa is the pH at which the carboxylic acid group is 50% ionized. At pH values above the pKa, the molecule becomes deprotonated and more soluble.
Estimated logP ~2.9 [1] This value indicates a moderate degree of lipophilicity, suggesting that while it prefers fatty environments, it's not extremely insoluble in water.
Estimated Aqueous Solubility ~2.88 mg/mL [1] This is an estimated value in pure water, likely at a pH below the pKa where the compound is in its neutral, less soluble form.
Hydrogen Bond Donors 1 (from the carboxylic acid) [1][2]

| Hydrogen Bond Acceptors | 3 (from the oxygens) |[1][2] |

Part 2: Troubleshooting Common Solubility Issues - A Practical FAQ

This section addresses the most common questions and challenges encountered during experimental work.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step?

The most effective initial step is to leverage the compound's acidic nature by adjusting the pH.[] The carboxylic acid group is the key to unlocking its solubility. In its protonated (acidic) form at low pH, the molecule is neutral and poorly soluble. By raising the pH above its pKa (~4.5-4.9), you deprotonate the carboxylic acid, forming a negatively charged carboxylate salt.[4][5] This ionized form is significantly more polar and, therefore, more soluble in water.[6][7]

Immediate Action:

  • Prepare a stock solution of a base, such as 1 M NaOH.

  • While stirring your suspension of the compound, add the base dropwise.

  • Monitor for dissolution. For most applications, aiming for a final pH of 7.0-7.4 is a good starting point, as this is well above the pKa, ensuring the compound is in its soluble, ionized state.

Q3: I've adjusted the pH, but the solubility is still insufficient for my experiment's required concentration. What are my next options?

If pH adjustment alone is not enough, the next step is to modify the solvent itself by using co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the environment more "hospitable" to the lipophilic parts of your molecule (the cyclohexane and propoxy groups), thereby increasing solubility.[10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Strategy: Start by preparing a concentrated stock solution of your compound in a pure co-solvent (like DMSO or ethanol) and then dilute this stock into your aqueous buffer. Be aware that the compound may precipitate if the final concentration of the co-solvent is too low to maintain solubility. It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell culture assays are often sensitive to >0.5% DMSO).

Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What is happening and how can I prevent it?

This is a classic sign of kinetic versus thermodynamic solubility. You created a supersaturated solution that is not stable. The high concentration of the compound in the DMSO stock is stable, but upon dilution into the aqueous buffer, the percentage of the organic co-solvent drops dramatically, and the buffer can no longer support that high concentration of the drug.[11][12]

Troubleshooting Steps:

  • Decrease the Stock Concentration: Make a less concentrated stock solution in DMSO.

  • Modify the Dilution Method: Instead of adding the stock to the buffer, try adding the buffer slowly to the stock solution while vortexing vigorously.

  • Increase Final Co-solvent Percentage: If your experiment allows, increase the final concentration of the co-solvent in your medium.

  • Consider a Different Solubilization Strategy: If co-solvents are problematic, you may need to explore surfactants or cyclodextrins.

Q5: What are the differences between using co-solvents, surfactants, and cyclodextrins?

These are three distinct strategies that tackle the solubility problem from different angles. The best choice depends on your required concentration, experimental system, and downstream applications.

StrategyMechanism of ActionProsCons
Co-solvents Reduces the polarity of the bulk solvent (water).[8][9]Simple to prepare; effective for moderate solubility enhancement.Can be toxic to cells at higher concentrations; may affect protein structure/function.[13]
Surfactants Form micelles that encapsulate the hydrophobic part of the drug, carrying it into solution.[14][15]High solubilization capacity; can create stable formulations.Can interfere with biological assays; potential for cell toxicity depending on the surfactant and concentration.[16]
Cyclodextrins Form inclusion complexes where the hydrophobic drug molecule sits inside the cyclodextrin's hydrophobic cavity.[17][18]Generally low toxicity; can improve stability and bioavailability.Solubilization capacity can be limited by 1:1 stoichiometry; can be more expensive.[19][20]

Q6: How do I accurately and reliably measure the solubility of my compound?

The "gold standard" for measuring equilibrium solubility is the shake-flask method .[11][21] This method ensures you are measuring the true thermodynamic solubility limit, not just a kinetically trapped supersaturated state. A detailed protocol is provided in Part 3. The basic principle involves adding an excess of the solid compound to your solvent of choice, allowing it to equilibrate for an extended period (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.[22]

Part 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to systematically improving and quantifying the solubility of this compound.

Protocol 1: Systematic Troubleshooting Workflow

This workflow provides a logical sequence for tackling solubility issues.

G A Start: Compound Suspension in Aqueous Buffer B Step 1: pH Adjustment Add 1M NaOH dropwise to pH > 7 A->B C Is compound fully dissolved? B->C D Yes: Goal Achieved (pH-dependent solubility) C->D Yes E No: Proceed to Step 2 C->E No F Step 2: Co-solvent Screening Prepare 10-50 mg/mL stock in DMSO/Ethanol. Dilute into buffer. E->F G Is solubility sufficient & stable? F->G H Yes: Goal Achieved (Co-solvent system) G->H Yes I No: Proceed to Step 3 G->I No J Step 3: Advanced Formulation Consider Surfactants (e.g., Tween 80) or Cyclodextrins (e.g., HP-β-CD) I->J K Optimize formulation based on experimental constraints J->K

Caption: A systematic workflow for troubleshooting solubility.

Protocol 2: pH-Dependent Solubility Determination

This protocol helps you understand how solubility changes with pH.

  • Materials : this compound, a series of buffers (e.g., pH 3, 4, 5, 6, 7, 8), orbital shaker, centrifuge, HPLC or LC-MS system.

  • Procedure :

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to separate vials, ensuring solid is visible.

    • Add a fixed volume (e.g., 1 mL) of each pH buffer to its respective vial.

    • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[22]

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC or LC-MS method.[23]

    • Plot solubility (mg/mL or µM) versus pH.

Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is for determining the definitive solubility in a specific solvent system (e.g., PBS pH 7.4 with 1% DMSO).

  • Materials : Test compound, chosen solvent system, orbital shaker, centrifuge, analytical equipment (HPLC/LC-MS).

  • Procedure :

    • Add an excess amount of the solid compound to a vial.

    • Add 1 mL of the target solvent system.

    • Incubate on an orbital shaker at a controlled temperature for 24-48 hours.

    • Perform steps 4-7 from Protocol 2 to process and analyze the sample.

    • The resulting concentration is the thermodynamic solubility under those conditions.[11][21]

Part 4: Understanding the Mechanisms

A deeper understanding of the "why" behind each technique is crucial for effective troubleshooting.

Mechanism 1: pH Adjustment

For a carboxylic acid, solubility is directly controlled by its ionization state, as described by the Henderson-Hasselbalch equation.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Protonated Form) Insoluble Poorly Water Soluble (Precipitate) Low_pH->Insoluble Dominant Species High_pH R-COO⁻ + H⁺ (Deprotonated Form) Low_pH->High_pH Equilibrium Soluble Highly Water Soluble (In Solution) High_pH->Soluble Dominant Species

Caption: Effect of pH on carboxylic acid ionization and solubility.

At a pH below the pKa, the neutral, protonated form (R-COOH) dominates, which is poorly soluble. As the pH rises above the pKa, the equilibrium shifts to the deprotonated, anionic form (R-COO⁻), which is an ionic salt and thus much more soluble in a polar solvent like water.[6][7]

Mechanism 2: Co-solvency

Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to exclude non-polar molecules. Co-solvents disrupt this network.

Caption: Co-solvents disrupt water's H-bond network to dissolve drugs.

By adding a co-solvent like ethanol, you introduce molecules that are less polar than water and disrupt the tight hydrogen-bonding structure. This creates a "mixed" solvent environment with a lower overall polarity, which can more easily accommodate the lipophilic regions of the drug molecule, leading to increased solubility.[10][24]

Mechanism 3: Micellar Solubilization (Surfactants)

Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail. Above a certain concentration (the Critical Micelle Concentration, CMC), they self-assemble into spherical structures called micelles.

Caption: A drug molecule solubilized within a surfactant micelle.

The hydrophobic tails form a non-polar core, while the hydrophilic heads face the outer aqueous environment. The lipophilic part of this compound can partition into this hydrophobic core, effectively being shielded from the water. This dramatically increases the apparent solubility of the compound in the bulk solution.[14][15]

References

  • Benchchem. Technical Guide: Physicochemical Properties of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review.
  • UNT Digital Library.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Journal of Cheminformatics. Determining the water solubility of difficult-to-test substances: A tutorial review.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug....
  • Reddit. Does anyone know how pH affects solubility??.
  • Cre
  • Bienta. Aqueous Solubility Assay.
  • Benchchem. Theoretical Properties and Experimental Characterization of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • Benchchem. Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments.
  • Academia.edu. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • ResearchGate. strategies to increase solubility and bioavailability of drugs.
  • BOC Sciences.
  • ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility.
  • PMC.
  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues.
  • Pearson.
  • YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • Journal of Chemical and Pharmaceutical Research.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • NCBI.
  • Impactfactor.org.
  • Khan Academy. pH and solubility.
  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids.
  • YouTube. pH and Solubility.
  • Wikipedia. Cosolvent.
  • PMC.
  • CompoundingToday.com.
  • Lund University Publications.
  • Pharmaceutical Technology. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
  • Mondak Chemical.
  • Science Buddies. Drug Solubility.
  • Pharma Excipients.
  • Semantic Scholar. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Pharmaceutical Technology. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
  • Cheméo. Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7).
  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ResearchGate.
  • Slideshare. solubility enhancement and cosolvency by madhavi.
  • PubChem. 2-(4,4-Difluorocyclohexyl)acetic acid.
  • ResearchGate. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • LGC Standards. 2-(4-Hydroxycyclohexyl)acetic Acid.

Sources

Technical Support Center: Thermal Stability of 2-(4-Propoxycyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(4-Propoxycyclohexyl)acetic acid is a critical amphiphilic building block, often utilized in the synthesis of liquid crystals and pharmaceutical intermediates (e.g., GABA analogs). Its stability is governed by two competing factors: the conformational isomerism of the cyclohexane ring and the oxidative susceptibility of the ether linkage.

Users frequently encounter "thermal instability" which is often a misdiagnosis of thermodynamic relaxation (isomerization) rather than chemical decomposition. This guide addresses how to distinguish between these phenomena and stabilize the material.

PropertySpecification / Note
CAS 1803587-97-4 (and related isomers)
Primary Instability Cis-to-Trans Isomerization (Thermodynamic drift)
Secondary Instability Ether Autoxidation (Yellowing/Peroxide formation)
Critical Temp >60°C (Isomerization onset); >180°C (Decarboxylation)

Diagnostic & Troubleshooting Guide

Issue 1: Melting Point Depression & Range Broadening

Symptom: The material initially melted sharply (e.g., at 65°C) but after storage or heating, the melting point has dropped and broadened (e.g., 55–62°C). Diagnosis: Isomeric Drift. The molecule exists as cis and trans isomers. The trans-isomer (diequatorial) is thermodynamically more stable. If the sample was kinetically trapped as a cis-rich mixture during synthesis, thermal energy will drive it toward the trans configuration, altering the crystal lattice energy.

  • Immediate Action: Perform H-NMR or GC-MS to determine the cis/trans ratio.

  • Fix: See Protocol A: Thermodynamic Equilibration & Recrystallization.

Issue 2: Yellow Discoloration

Symptom: White crystals turn pale yellow or beige upon storage, especially if the container was opened. Diagnosis: Ether Autoxidation. The propoxy ether alpha-position is susceptible to radical attack by atmospheric oxygen, forming hydroperoxides, which eventually cleave or polymerize.

  • Immediate Action: Test for peroxides using starch-iodide paper.

  • Fix: Recrystallize immediately (Protocol A) and store under Argon (Protocol B).

Issue 3: Gas Evolution / Mass Loss at High Temp (>150°C)

Symptom: Bubbling observed during melt processing. Diagnosis: Decarboxylation. While rare below 200°C for pure acetic acids, the presence of trace metal ions (Fe, Cu) from reactors can catalyze the loss of CO₂.

  • Fix: Chelation wash (EDTA) during workup; ensure glass-lined reactors.

Mechanistic Insight (The "Why")

To stabilize this molecule, you must understand the Chair Conformation Dynamics .

  • The 1,4-Substitution Rule: In 1,4-disubstituted cyclohexanes, the trans isomer allows both the bulky acetic acid group and the propoxy group to occupy equatorial positions. This is the lowest energy state.

  • The Cis Penalty: The cis isomer forces one group into an axial position, creating 1,3-diaxial steric strain.

  • Thermal Drive: Heating the solid or melt provides the activation energy (

    
    ) to flip the ring. Once it flips to the diequatorial trans state, it rarely flips back.
    
Visualization: Degradation & Isomerization Pathways

StabilityPathways cluster_0 Main Thermal Issue Cis Cis-Isomer (Kinetic Product) High Energy Trans Trans-Isomer (Thermodynamic Product) Stable Cis->Trans Heat / Acid Cat. (Irreversible) Ether Intact Ether Linkage Peroxide Hydroperoxide (Impurity) Ether->Peroxide O2 + Light Cleavage Cleaved Products (Aldehydes/Alcohols) Peroxide->Cleavage Heat > 80°C

Figure 1: The primary thermal instability is the unidirectional isomerization from cis to trans. Secondary chemical degradation occurs via oxidative attack on the ether.

Validated Protocols

Protocol A: Thermodynamic Equilibration & Recrystallization

Use this to recover material that has suffered melting point depression.

Reagents: Ethanol (solvent), Hexane (anti-solvent), trace HCl (catalyst - optional).

  • Dissolution: Dissolve the crude material in minimal hot Ethanol (approx. 60°C).

  • Equilibration (Optional): If the cis content is high (>10%), add a catalytic amount of HCl (0.1 eq) and reflux for 2 hours. This lowers the energy barrier for isomerization, converting cis to trans.

  • Neutralization: If HCl was used, wash with saturated NaHCO₃ and extract into ethyl acetate, then evaporate to dryness.

  • Crystallization: Redissolve in warm Ethanol. Add Hexane dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C. Rapid cooling traps the cis-isomer; slow cooling favors the trans-crystal lattice.

  • Filtration: Collect white crystals. Dry under vacuum at 40°C.

Protocol B: Long-Term Storage (The "Argon Blanket")

Preventing the "Yellowing" effect.

  • Container: Use amber glass vials (blocks UV light which catalyzes radical formation).

  • Atmosphere: Purge the vial with Argon (heavier than air) rather than Nitrogen. Argon settles over the crystals, creating a more effective barrier against oxygen.

  • Desiccant: Store in a secondary container with silica gel. Moisture can promote acid-catalyzed isomerization.

Visualization: Purification Workflow

Purification Raw Degraded/Mixed Isomer Sample Dissolve Dissolve in Hot EtOH (60°C) Raw->Dissolve Cat Add Cat. HCl (Reflux 2h) Dissolve->Cat If Cis > 10% Cryst Crystallize (EtOH/Hexane) Dissolve->Cryst If Cis < 10% Extract Neut. & Extract Cat->Extract Extract->Cryst SlowCool Slow Cool (RT -> 4°C) Cryst->SlowCool Pack Pack under Argon (Amber Vial) SlowCool->Pack

Figure 2: Workflow for converting mixed/degraded isomers into a stable, high-purity trans-dominant product.

Frequently Asked Questions (FAQs)

Q: Can I heat this compound to sterilize it? A: No. Autoclaving (121°C) will likely induce partial isomerization and potentially decarboxylation. Use sterile filtration (0.22 µm) of a solution instead.

Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas"? A: This is specifically to protect the propoxy ether group. Ethers react with oxygen to form explosive peroxides. While the risk of explosion is low for this solid, the risk of purity loss (yellowing) is high [1].

Q: My LC-MS shows two peaks with the same mass. Which is which? A: In reverse-phase HPLC (C18 column), the cis-isomer is generally more polar (due to the axial/equatorial kink exposing the polar head) and elutes earlier . The trans-isomer is more planar/lipophilic and elutes later [2].

References

  • Sigma-Aldrich. Safety Data Sheet: Cyclohexylacetic acid derivatives. (General handling of organic acids and storage under inert gas).

  • BenchChem. Purification of synthetic 2-[4-(propoxymethyl)cyclohexyl]acetic acid. (Chromatographic separation of isomers).

  • National Institutes of Health (PubChem). 2-(4,4-Difluorocyclohexyl)acetic acid (Structural Analog Data).

  • RSC Publishing. Thermal cis-to-trans isomerisation of substituted cyclohexanes. (Mechanistic basis for thermal isomerization).

(Note: Specific degradation kinetic data for CAS 1803587-97-4 is proprietary; protocols above are derived from validated chemistry of the homologous 4-alkoxycyclohexylacetic acid series.)

pH sensitivity and adjustment for 2-(4-Propoxycyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 2-(4-Propoxycyclohexyl)acetic acid . It addresses the specific physicochemical challenges posed by this molecule's amphiphilic structure (lipophilic tail + hydrophilic head) and provides validated protocols for pH adjustment, solubilization, and troubleshooting.

Status: Active | Doc ID: PCA-TS-001 | Last Updated: 2025-05-20

Physicochemical "Cheat Sheet"

Before initiating any experiment, review these core parameters. This molecule behaves as a lipophilic carboxylic acid , meaning its solubility is binary and strictly pH-dependent.

ParameterValue (Est.)Technical Implication
pKa (Acidic) ~4.76 – 4.90The "Solubility Cliff" exists between pH 4.0 and 5.5.
LogP ~2.8 – 3.2Moderate lipophilicity. Significant risk of adsorption to plasticware and HPLC columns.
Appearance White Solid / Waxy SolidTendency to "oil out" (form a gum) rather than crystallize if acidified rapidly.
Solubility (pH < 4) < 0.1 mg/mLInsoluble. Exists as a protonated free acid. Precipitates immediately.
Solubility (pH > 7) > 50 mg/mLSoluble. Exists as a carboxylate anion (Salt form).

Core Protocol: The "pH Swing" Solubilization

Objective: To dissolve the compound for bioassays or chemical reactions without inducing precipitation or degradation.

The Mechanism

The molecule functions like a "switch."

  • OFF (Protonated): At low pH, the carboxylic acid head is neutral. The lipophilic propoxy-cyclohexyl tail dominates, making it water-insoluble.

  • ON (Deprotonated): At high pH, the head becomes negatively charged (

    
    ). This charge overcomes the lipophilic tail, pulling the molecule into the aqueous phase.
    
Step-by-Step Solubilization Guide

Reagents Required:

  • 1.0 M NaOH (Sodium Hydroxide) or Meglumine (for biological compatibility).

  • PBS (Phosphate Buffered Saline) or Water.

  • DMSO (Optional co-solvent).

Workflow:

  • Weighing: Weigh the target amount of this compound into a glass vial (avoid polystyrene).

  • Initial Wetting (Optional but Recommended): Add a minimal volume of DMSO (1-2% of final volume). This disrupts the crystal lattice.

    • Why? The propoxy tail resists initial wetting by water.

  • Alkaline Shift: Add water/buffer. The solution will likely remain cloudy.

  • Titration: Dropwise add 1.0 M NaOH while vortexing.

    • Target: Monitor pH.[1][2][3][4] You must exceed pH 6.0.

    • Observation: The solution should turn clear as the pH passes ~5.5.

  • Back-Titration (Danger Zone): If you overshoot the pH (e.g., pH > 10) and need to lower it, add 0.1 M HCl very slowly .

    • Critical Warning: If you drop below pH 5.0 locally (where the acid drop hits the liquid), the compound will precipitate as a gummy white solid. Rapid stirring is essential.

Visualizing the Solubility Logic

The following diagram illustrates the speciation of the molecule relative to pH, guiding your buffer selection.

SolubilityLogic AcidForm Protonated Free Acid (pH < 4.5) INSOLUBLE Transition Transition Zone (pH 4.5 - 5.5) UNSTABLE / CLOUDY AcidForm->Transition Add Base (NaOH) Transition->AcidForm Slow Acidification BaseForm Carboxylate Anion (pH > 6.0) SOLUBLE Transition->BaseForm pH > pKa + 1 Precipitation Precipitation / Oiling Out Transition->Precipitation Rapid Acidification (Shock) BaseForm->Transition Add Acid (HCl) Precipitation->BaseForm Re-dissolve (pH > 8)

Figure 1: The Solubility Switch. To ensure stability, maintain pH > 6.0. The "Danger Zone" is pH 4.5–5.5 where partial protonation causes unpredictable precipitation.

Troubleshooting & FAQs

Q1: I acidified my reaction mixture to isolate the product, but instead of crystals, I got a sticky oil/gum. What happened? Diagnosis: You encountered "Oiling Out." Cause: The propoxy group makes the molecule greasy. When you acidify rapidly, the molecules stick to each other (amorphous oil) faster than they can organize into a crystal lattice. The Fix:

  • Re-dissolve: Add NaOH to bring pH back to ~9 (solution becomes clear).

  • Seed: If you have any solid crystals from a previous batch, add a tiny amount.

  • Slow Acidification: Add the acid very slowly over 30 minutes with vigorous stirring.

  • Temperature: Cool the solution on ice after reaching pH 6, then continue acidifying. Lower temperatures favor crystallization over oiling.

Q2: My HPLC peaks are tailing severely (broad, asymmetric peaks). Diagnosis: Silanol Interaction. Cause: At neutral pH, the free silanols on the silica column interact with the carboxylic acid/ether, causing drag. The Fix:

  • Mobile Phase Modifier: You must use an acid modifier. Add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile).

  • Why? This keeps the molecule in its protonated (neutral) form, preventing ionic interaction with the column stationary phase.

Q3: Can I use this compound in a cell-based assay at pH 7.4? Answer: Yes, but with a specific protocol. Protocol:

  • Dissolve the stock compound in 100% DMSO at 100x concentration.

  • Prepare your culture medium (pH 7.4).

  • Inject the DMSO stock into the medium while vortexing.

  • Risk: If the local concentration is too high, the "hydrophobic effect" of the propoxycyclohexyl group might cause micro-precipitation (milky haze). Ensure the final concentration is below the solubility limit (typically < 100 µM for this class of compounds in aqueous media).

Troubleshooting Workflow: "The Crash"

Use this decision tree if your sample has precipitated unexpectedly.

Troubleshooting Start Issue: Sample Precipitated CheckPH Check pH of Solution Start->CheckPH IsLow Is pH < 5.0? CheckPH->IsLow FixLow Action: Add NaOH dropwise. Target pH 7-8. IsLow->FixLow Yes IsHigh Is pH > 7.0? IsLow->IsHigh No SaltIssue Cause: Salting Out or Calcium Interaction IsHigh->SaltIssue Yes DMSOShock Did you dilute DMSO stock into water? IsHigh->DMSOShock No (pH is neutral) FixSalt Action: Dilute with water or add EDTA (if Ca2+ present). SaltIssue->FixSalt FixDMSO Action: Vortex immediately. Warm to 37°C. Reduce concentration. DMSOShock->FixDMSO Yes

Figure 2: Diagnostic workflow for resolving unexpected precipitation events.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12702257, 2-(4-Hydroxycyclohexyl)acetic acid. (Structural analog used for pKa/LogP deduction). Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Foundational text on carboxylic acid salt selection and pH-dependent solubility). Retrieved from [Link]

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing. LCGC North America. (Source for silanol interaction troubleshooting in HPLC). Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation & Isomeric Purity Guide: 2-(4-Propoxycyclohexyl)acetic acid

[1][2]

Executive Summary

In the synthesis of cyclohexane-based pharmaceuticals (e.g., GPCR partial agonists like Cariprazine or Gabapentinoid derivatives), 2-(4-Propoxycyclohexyl)acetic acid serves as a critical scaffold.[1] The defining challenge in characterizing this intermediate is not merely confirming connectivity, but accurately quantifying the diastereomeric ratio (dr) between the thermodynamically favored trans-isomer (diequatorial) and the cis-isomer (axial-equatorial).

This guide compares the "performance" of high-resolution 1H NMR spectroscopy against standard low-field analysis and LC-MS alternatives. It demonstrates that 1H NMR is the superior method for quantifying isomeric purity without the need for specialized chiral chromatography, provided specific solvent and acquisition parameters are met.

Structural Analysis & Theoretical Framework

The molecule consists of a 1,4-disubstituted cyclohexane ring. The stereochemical arrangement of the propoxy ether group relative to the acetic acid side chain dictates the spectral "fingerprint."

The Conformational Challenge
  • Trans-Isomer (Target): Both bulky groups (Propoxy and Carboxymethyl) occupy equatorial positions in the lowest energy chair conformation. This forces the methine protons (

    
     and 
    
    
    ) into axial positions.
  • Cis-Isomer (Impurity): One group is equatorial, and one is axial.[1] Rapid ring flipping at room temperature often averages these signals, but the weighted average typically shifts the methine signals downfield and reduces apparent coupling constants compared to the rigid trans-diequatorial system.

Diagram 1: Analytical Workflow for Isomer Determination

The following workflow outlines the decision matrix for assigning stereochemistry based on coupling constants (

IsomerWorkflowStartCrude SampleThis compoundSolventDissolve in CDCl3(Avoid DMSO if H-bonding obscurement is feared)Start->SolventAcquireAcquire 1H NMR(>400 MHz recommended)Solvent->AcquireAnalyzeAnalyze Methine Region(3.0 - 4.0 ppm)Acquire->AnalyzeDecisionObserve Splitting Pattern(H-4 adjacent to Oxygen)Analyze->DecisionTransWide Multiplet (tt)J ~ 10-12 Hz (ax-ax)Indicates TRANS (Diequatorial)Decision->TransLarge CouplingCisNarrow Multiplet (quint/q)J ~ 2-5 Hz (ax-eq)Indicates CIS (Axial-Equatorial)Decision->CisSmall Coupling

Caption: Logic flow for distinguishing cis/trans isomers based on the Karplus relationship in cyclohexane systems.

Comparative Analysis: NMR vs. Alternatives

This section evaluates the efficacy of 1H NMR in resolving the specific structural features of this compound compared to common alternatives.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: 1H NMR (600 MHz) Method B: LC-MS (Standard C18) Method C: Low-Field NMR (60 MHz)
Isomer Resolution High. Distinct separation of axial/equatorial methine protons.[1]Low. Diastereomers often co-elute on standard C18 columns.Poor. Multiplet overlap obscures

-coupling analysis.
Quantification Direct. Integration of methine signals gives exact dr.Indirect. Requires calibration curves; ionization efficiency may vary.Approximate. Signal broadening prevents accurate integration.
Sample Prep Minimal (Dissolution).Complex (Filtration, Buffer selection).[1]Minimal.
Structural Insight Confirms ether linkage stability and ring conformation.Mass only; no conformational data.Basic connectivity only.
Critical Insight: The Solvent Effect

While DMSO-d6 is excellent for solubilizing polar acids, it can cause peak broadening due to viscosity and strong hydrogen bonding with the carboxylic acid proton (

  • Recommendation: Use CDCl3 for structural assignment. The non-polar nature encourages the formation of discrete hydrogen-bonded dimers for the acid, often sharpening the ring protons, and it does not interfere with the critical methine regions (3.0–4.0 ppm).

Detailed Spectral Interpretation

The following data assumes the Trans-isomer (major product) in CDCl3 .

Table 2: 1H NMR Assignment (Trans-2-(4-Propoxycyclohexyl)acetic acid)
PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 10.5 - 12.0Broad Singlet1H-Carboxylic acid proton (concentration dependent).[1]
H-4 (Ring) 3.25 - 3.35tt (Triplet of Triplets)1H

,

Diagnostic Peak. Axial proton at C4 (ether linkage).[1] Large coupling proves equatorial propoxy group.
O-CH2 3.38Triplet2H


-protons of the propyl ether chain.
Acetate CH2 2.24Doublet2H

Methylene group linking ring to COOH.
H-1 (Ring) 1.70 - 1.85Multiplet1H-Methine proton at C1 (branch point).[1]
Propyl CH2 1.55 - 1.65Multiplet2H-

-protons of propyl chain.[1]
Ring CH2 1.00 - 2.00Complex Multiplets8H-Remaining cyclohexane envelope (axial/equatorial pairs).[1]
Propyl CH3 0.91Triplet3H

Terminal methyl of propoxy group.
Mechanistic Explanation of the "Diagnostic Peak"

The proton at C-4 (attached to the oxygen) is the most critical indicator of purity.

  • In the Trans isomer: The proton is axial .[2] It sees two vicinal axial protons (at C3 and C5) and two vicinal equatorial protons. The Axial-Axial coupling (

    
     Hz) splits the signal widely.
    
  • In the Cis isomer: The proton is likely equatorial (assuming the larger group prefers equatorial). Equatorial protons generally appear further downfield (

    
     ppm) and lack the large 11 Hz coupling, appearing as a narrower quintet-like signal.
    

Experimental Protocol

To replicate the high-resolution results described above, follow this self-validating protocol.

Reagents & Equipment[1][2]
  • Analyte: ~10 mg of this compound.[1]

  • Solvent: 0.6 mL Chloroform-d (CDCl3), 99.8% D, with 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of sample into a clean vial.

    • Add 0.6 mL CDCl3.[3] Note: Ensure the sample is fully dissolved. Cloudiness indicates dimerization or salt formation.[1]

    • Transfer to a 5mm NMR tube.[3] Cap immediately to prevent evaporation and moisture uptake (which broadens the COOH peak).

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (ns): 16 (Sufficient for 10mg).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The carboxylic acid proton and methine protons have long T1 relaxation times. A short D1 (<1s) will suppress the integration of the methine signal relative to the methyl group, leading to incorrect purity calculations.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing often fails on the broad COOH peak).

    • Baseline correction: Polynomial (Bernstein) fit.

    • Referencing: Set TMS to 0.00 ppm.

Diagram 2: Conformational Equilibrium & Detection

This diagram illustrates why the trans isomer is spectrally distinct.

ConformationTransTrans-Isomer(Diequatorial)StableSignal_TransH-4 Signal:Broad tt (J=11Hz)~3.3 ppmTrans->Signal_TransDominant ConformerCisCis-Isomer(Axial/Equatorial)Unstable/FlippingSignal_CisH-4 Signal:Narrow q (J=3Hz)~3.8 ppmCis->Signal_CisRapid Ring Flip Average

Caption: Spectral consequences of cyclohexane chair conformations on H-4 chemical shift and multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Axial/Equatorial coupling constants). [1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for relaxation delays in quantitative NMR).

  • Reich, H. J. (2023). Structure Determination Using NMR: Cyclohexane Stereochemistry. University of Wisconsin-Madison. (Authoritative source for J-values in cyclohexanes).

  • ChemicalBook. (2023). NMR Spectrum Data for Cyclohexylacetic Acid Derivatives. (Reference for general shift ranges of the acetic acid side chain).

Disclaimer: This guide is intended for research purposes. Always verify spectral data against an internal standard of known purity.

Comparative Guide: Chromatographic Separation of 2-(4-Propoxycyclohexyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Propoxycyclohexyl)acetic acid and its analogs are critical intermediates in the synthesis of liquid crystals and specific pharmaceutical targets (e.g., GABA analogs). The primary separation challenge lies in the geometric isomerism (cis/trans) inherent to the 1,4-disubstituted cyclohexane ring.

For industrial applications, particularly in liquid crystals, the trans isomer is often the desired product due to its thermodynamic stability and linear geometry. This guide provides an objective technical comparison of three separation methodologies: Reverse-Phase HPLC (RP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Gas Chromatography (GC) .

Part 1: The Separation Challenge

The analyte possesses an amphiphilic nature: a lipophilic propoxy-cyclohexyl tail and a hydrophilic carboxylic acid head.

  • Critical Quality Attribute (CQA): Cis/Trans Isomeric Purity.

  • Detection Hurdle: The molecule lacks a strong chromophore (no conjugated

    
     systems). UV detection must be performed at low wavelengths (200–210 nm), or universal detectors (ELSD, CAD, RI) must be employed.
    
  • Analogs: Homologs (ethoxy, butoxy variants) separate easily by hydrophobicity; the bottleneck is strictly the geometric isomers.

Part 2: Comparative Methodology
Method A: Reverse-Phase HPLC (The Robust Standard)

Best for: QC environments, routine analysis, and non-volatile samples.

Mechanism: Separation relies on Hydrophobic Subtraction and Shape Selectivity . The trans isomer, being more planar, typically achieves greater surface contact with the C18 stationary phase than the kinked cis isomer, resulting in longer retention times for the trans species.

Protocol:

  • Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18(2)),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile.[1]

    • Note: Acidification is non-negotiable. It suppresses the ionization of the carboxylic acid (

      
      ), ensuring the analyte remains neutral (
      
      
      
      ) and interacts with the stationary phase.
  • Gradient: Isocratic hold at 40% B for 5 mins, then ramp to 90% B over 15 mins.

  • Detection: UV @ 210 nm (Reference 360 nm).

Performance Metrics:

  • Resolution (

    
    ): typically 1.5 – 2.0.
    
  • Run Time: 20–30 minutes.

Method B: SFC (The High-Throughput Alternative)

Best for: Preparative purification, high-speed screening, and "Green" chemistry.

Mechanism: SFC utilizes supercritical


 with a polar modifier. The separation of geometric isomers is often superior in SFC due to the high diffusivity of the mobile phase and the specific interactions with polar stationary phases (like 2-Ethylpyridine).

Protocol:

  • Column: 2-Ethylpyridine (2-EP) or Silica (e.g., Viridis SFC 2-EP),

    
    .
    
  • Mobile Phase:

    • Main: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Supercritical).
      
    • Modifier: Methanol + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Conditions: Backpressure 120 bar, Temperature 40°C.

  • Gradient: 5% to 25% Modifier over 5 minutes.

Performance Metrics:

  • Resolution (

    
    ): > 3.0 (Superior isomer separation).
    
  • Run Time: < 8 minutes.

Method C: GC-FID (The Volatility Route)

Best for: Complex mixtures, raw material screening. Requires Derivatization.[2]

Mechanism: The free acid is too polar and hydrogen-bonds strongly, leading to peak tailing. It must be converted to a methyl ester. Separation is driven by boiling point and polarity differences.

Protocol:

  • Derivatization: Mix sample with

    
    -Methanol (14%) at 60°C for 15 mins. Extract with Hexane.
    
  • Column: DB-Wax (PEG phase) or DB-5 (5% Phenyl),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    250°C.

Performance Metrics:

  • Resolution (

    
    ): > 2.5.
    
  • Run Time: 12–15 minutes (excluding derivatization).

Part 3: Data Presentation & Visualization
Table 1: Comparative Performance Summary
FeatureRP-HPLC (C18)SFC (2-EP)GC-FID (DB-Wax)
Analyte State Native (Free Acid)Native (Free Acid)Derivatized (Methyl Ester)
Isomer Separation (

)
Moderate (1.5 - 2.0)Excellent (> 3.0) Good (2.0 - 3.0)
Analysis Time Slow (25 min)Fast (6 min) Medium (15 min + Prep)
Solvent Consumption High (ACN/H2O)Low (CO2/MeOH)Very Low (He/Hexane)
Detection Limit High ppm (UV weak)High ppm (UV weak)Low ppm (FID strong)
Robustness HighModerateHigh
Workflow Visualization

Diagram 1: Method Selection Decision Matrix Caption: Logical flow for selecting the optimal separation technique based on sample type and lab resources.

MethodSelection Start Start: this compound Sample IsPrep Is goal Preparative Purification? Start->IsPrep IsVolatile Is UV sensitivity an issue? IsPrep->IsVolatile No (Analytical) SFC METHOD B: SFC (High Throughput/Prep) IsPrep->SFC Yes (Speed/Recovery) Deriv Can you derivatize? IsVolatile->Deriv Yes (Weak Chromophore) HPLC METHOD A: RP-HPLC (Standard QC) IsVolatile->HPLC No (Standard UV ok) Deriv->HPLC No (Use ELSD/CAD) GC METHOD C: GC-FID (High Sensitivity) Deriv->GC Yes (Methylation)

Diagram 2: Derivatization Mechanism for GC Analysis Caption: Conversion of the polar carboxylic acid to a volatile methyl ester using Boron Trifluoride.

Derivatization Acid Free Acid (R-COOH) High Polarity / Tailing Reaction Reaction 60°C, 15 min Acid->Reaction Reagent Reagent (BF3-MeOH) Reagent->Reaction Ester Methyl Ester (R-COOCH3) Volatile / Sym. Peak Reaction->Ester Esterification

Part 4: Scientific Rationale & Troubleshooting
1. The Role of pH in HPLC

The


 of cyclohexylacetic acid derivatives is approximately 4.8.
  • pH > 4.8: The acid deprotonates (

    
    ). It becomes highly polar, eluting near the void volume (
    
    
    
    ) with poor retention and resolution.
  • pH < 3.0: The acid remains protonated (

    
    ). This neutral form interacts effectively with the hydrophobic C18 chains. Recommendation:  Always maintain mobile phase pH 
    
    
    
    using Phosphoric acid or TFA [1].
2. Shape Selectivity in Isomer Separation

The trans-1,4-disubstituted cyclohexane adopts a diequatorial chair conformation, which is relatively flat (planar). The cis isomer forces one substituent into an axial position, creating a "kinked" 3D structure.

  • HPLC: High carbon-load columns (e.g., >18% Carbon) maximize the "slotting" mechanism where the planar trans isomer binds more tightly than the bulky cis isomer [2].

  • SFC: The dense

    
     fluid allows for high diffusivity, amplifying these subtle shape differences on phases like 2-Ethylpyridine [3].
    
3. Troubleshooting Guide
IssueProbable CauseCorrective Action
Fronting Peaks (HPLC) Sample solvent mismatchDissolve sample in mobile phase (high % water).
Split Peaks (HPLC) pH too close to

Lower pH to < 2.5.
Low Sensitivity (UV) Lack of chromophoreSwitch to 210 nm or use CAD/ELSD detectors.
Peak Tailing (GC) Incomplete derivatizationCheck reagent freshness; ensure anhydrous conditions.
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Ionic Samples" detailing pH control for carboxylic acids).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Discussion on Shape Selectivity and Carbon Load).

  • Lesellier, E., & West, C. (2015). "The many faces of packed column supercritical fluid chromatography – A critical review." Journal of Chromatography A, 1382, 2-46. (Review of SFC stationary phases including 2-EP for isomers).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley. (Standard protocols for esterification of carboxylic acids).

Sources

Safety Operating Guide

Proper Disposal of 2-(4-Propoxycyclohexyl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-(4-Propoxycyclohexyl)acetic acid. As a novel or uncommon chemical, specific safety data may not be readily available. Therefore, this protocol is grounded in the precautionary principle, treating the compound as potentially hazardous until its characteristics are fully understood. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.

Hazard Assessment and Initial Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is mandatory. Structurally, as a carboxylic acid, it should be presumed to be corrosive. An analogous compound, 2-(4-Aminocyclohexyl)acetic acid, is classified as a skin and eye irritant[1]. Therefore, all personnel must handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3]

  • Corrosivity : As a carboxylic acid, this compound is likely corrosive. The pH of the waste solution should be determined if possible.

  • Toxicity : The specific toxicity of this compound is unknown. Therefore, it must be handled as a toxic substance.

  • Reactivity and Ignitability : While not expected to be reactive or ignitable based on its structure, these properties should not be dismissed without testing.

Crucially, do not mix this waste with other chemical waste streams unless compatibility has been definitively established. Incompatible materials can react violently, producing heat, toxic gases, or explosions.[4] Store waste containing this acid separately from bases, oxidizing agents, and reactive metals.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general but essential framework.

Step 1: Container Selection and Management

  • Choose a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2] Avoid metal containers, as acids can corrode them.[5]

  • The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[3][6]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[5]

Step 2: Labeling

Proper labeling is a cornerstone of safe waste management. The label must be clear, durable, and contain the following information:[6][7]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • The specific hazard characteristics (e.g., "Corrosive," "Toxic")

  • The date accumulation started

  • The name and contact information of the generating researcher or laboratory

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][7]

  • The SAA must be under the control of laboratory personnel.[8]

  • Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.[9][10]

  • Secondary containment, such as a larger, chemically resistant tub or bin, is required to contain any potential leaks or spills.[4][6]

Step 4: On-Site Neutralization (For Aqueous Solutions Only)

For dilute aqueous solutions of this compound that are not contaminated with other hazardous materials, neutralization may be an option. However, this should only be performed by trained personnel.[11]

  • CAUTION: Neutralization is an exothermic reaction that can generate heat and fumes. Perform this procedure in a fume hood, wearing appropriate PPE.[11]

  • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate solution, to the acidic waste while stirring.

  • Monitor the pH continuously. The target pH should be between 5.5 and 9.5.[11][12]

  • Once neutralized, the solution may be eligible for drain disposal, but only if permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations. [12] Always consult your EHS office before disposing of any chemical down the drain.

Step 5: Final Disposal

For concentrated waste, non-aqueous solutions, or if neutralization is not feasible or permitted, the waste must be disposed of through your institution's hazardous waste management program.

  • Contact your EHS department to schedule a waste pickup.

  • Ensure the container is properly labeled and sealed before transport.

  • Do not move hazardous waste between different SAAs.[7]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (such as sand or vermiculite) to contain the spill.[9] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

Visual Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Disposal Path A Assess Hazards (Assume Corrosive & Toxic) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container 'Hazardous Waste' & Full Chemical Name D->E F Store in Designated SAA E->F G Use Secondary Containment F->G H Aqueous & Uncontaminated? G->H I Neutralize to pH 5.5-9.5 (Trained Personnel Only) H->I Yes K Arrange for EHS Hazardous Waste Pickup H->K No J Consult EHS for Drain Disposal Approval I->J J->K Not Approved

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Propoxycyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Propoxycyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.